molecular formula C11H16N2S B087764 1-tert-butyl-3-phenylthiourea CAS No. 14327-04-9

1-tert-butyl-3-phenylthiourea

Número de catálogo: B087764
Número CAS: 14327-04-9
Peso molecular: 208.33 g/mol
Clave InChI: JHMCTNQTJNGVRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-tert-Butyl-3-phenylthiourea is a versatile thiourea derivative of significant interest in biochemical and environmental research. Its primary research value lies in its dual functionality as a potent enzyme inhibitor and a sensing probe for toxic heavy metals. In enzymology, this compound and structurally related thiourea derivatives have been investigated as inhibitors for cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The synchronous inhibition of these two enzymes is considered a promising therapeutic approach for neurodegenerative conditions, including Alzheimer's disease . Furthermore, the parent compound, phenylthiourea, is a well-characterized competitive inhibitor of phenoloxidase, a key enzyme in the melanization pathway, with a demonstrated inhibition constant (Ki) of 0.21 µM . Beyond enzyme inhibition, this compound serves as a valuable tool in analytical and environmental chemistry. Thiourea derivatives are actively researched as sensitive fluorescent probes for the detection of highly toxic metal ions, such as mercury (Hg²⁺) . This application is critical for environmental monitoring and remediation technologies, as heavy metals are also implicated in the progression of neurological diseases . The compound's simple yet effective structure makes it a crucial building block for developing more complex chemical entities and for fundamental studies in supramolecular chemistry due to its hydrogen-bonding capabilities . This product is intended for research and further manufacturing use only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-tert-butyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMCTNQTJNGVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162376
Record name Thiourea, N-(1,1-dimethylethyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14327-04-9
Record name Thiourea, N-(1,1-dimethylethyl)-N'-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014327049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-tert-butyl-3-phenyl-2-thio-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, N-(1,1-dimethylethyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-tert-butyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-tert-butyl-3-phenylthiourea, a versatile compound with applications in various fields of chemical research, including materials science and medicinal chemistry.[1][2] The document details the prevalent synthetic methodology, experimental protocols, and characterization data, presented in a clear and structured format to facilitate its use by researchers and professionals in drug development and related scientific disciplines.

Synthesis Methodology

The most common and efficient method for the synthesis of this compound is the nucleophilic addition of tert-butylamine to phenyl isothiocyanate. This reaction is straightforward and typically proceeds with high yield under mild conditions. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate.

Experimental Protocol

This section outlines a detailed procedure for the synthesis of this compound.

2.1. Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
Phenyl IsothiocyanateC₇H₅NS135.191.0
tert-ButylamineC₄H₁₁N73.141.0 - 1.1
Solvent (e.g., Acetonitrile, Dichloromethane)---

2.2. Reaction Setup and Procedure

  • Reaction Vessel: A round-bottom flask of appropriate size is equipped with a magnetic stir bar.

  • Reagent Addition: Phenyl isothiocyanate is dissolved in a suitable solvent such as acetonitrile or dichloromethane within the reaction flask.

  • To this solution, tert-butylamine (1.0 to 1.1 molar equivalents) is added dropwise at room temperature with continuous stirring. The addition is typically performed using a dropping funnel to control the rate of addition, especially for larger scale reactions, to manage any potential exotherm.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate) to observe the disappearance of the starting materials.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield the pure this compound as a solid.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

ParameterValue
Melting Point 134-136 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.50-7.20 (m, 5H, Ar-H), 6.15 (br s, 1H, NH), 5.95 (br s, 1H, NH), 1.55 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 180.5 (C=S), 137.5 (Ar-C), 129.0 (Ar-CH), 125.0 (Ar-CH), 124.0 (Ar-CH), 53.0 (C(CH₃)₃), 30.0 (C(CH₃)₃)
Purity >99% achievable with proper purification.[1]
Appearance White to off-white crystalline solid.

Visualized Workflows and Mechanisms

4.1. Experimental Workflow

experimental_workflow start Start dissolve Dissolve Phenyl Isothiocyanate in Solvent start->dissolve add_amine Add tert-Butylamine (dropwise) dissolve->add_amine stir Stir at Room Temperature add_amine->stir monitor Monitor Reaction by TLC stir->monitor workup Solvent Removal monitor->workup Reaction Complete purify Recrystallization workup->purify characterize Characterization (NMR, MP) purify->characterize end End Product characterize->end

Caption: Experimental workflow for the synthesis of this compound.

4.2. Reaction Mechanism

reaction_mechanism cluster_transition_state Nucleophilic Attack cluster_product Product phenyl_isothiocyanate Phenyl Isothiocyanate (Ph-N=C=S) transition Transition State phenyl_isothiocyanate->transition C=S bond polarizes tert_butylamine tert-Butylamine ((CH₃)₃C-NH₂) tert_butylamine->transition N attacks C thiourea This compound transition->thiourea Proton transfer

Caption: Mechanism of nucleophilic addition for thiourea formation.

References

An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-tert-butyl-3-phenylthiourea, a versatile organic compound with significant potential in pharmaceutical and materials science applications. This document collates available data on its physicochemical characteristics, spectral properties, and biological activities, offering detailed experimental protocols and visual representations of its mechanistic pathways.

Core Chemical Properties

This compound, with the CAS number 14327-04-9, is a substituted thiourea derivative featuring a bulky tert-butyl group and an aromatic phenyl group attached to the thiourea core. These structural features impart specific chemical reactivity and biological activity to the molecule.

PropertyValueReference
Molecular Formula C11H16N2S[1][2]
Molecular Weight 208.32 g/mol [1][2]
Appearance White to light tan crystalline powder
Melting Point 145-150 °C (for the related compound Phenylthiourea)[3]
Boiling Point 287.1°C at 760 mmHg[4]
Density 1.103 g/cm³[4]
Vapour Pressure 0.00254 mmHg at 25°C[4]
Flash Point 127.4°C[4]
Solubility Soluble in organic solvents such as DMSO and dimethylformamide. Sparingly soluble in aqueous buffers.[5]

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on the analysis of related compounds.

Technique Expected Chemical Shifts (δ) / Peaks (cm⁻¹)
¹H NMR Singlet around 1.0-1.5 ppm (9H, tert-butyl group); Multiplets in the aromatic region (5H, phenyl group); Broad singlets for the N-H protons.[6]
¹³C NMR Resonances for the tert-butyl methyl carbons between 20-42 ppm; Signals for the quaternary carbon of the tert-butyl group; Aromatic carbon signals in the downfield region; A characteristic signal for the thiocarbonyl (C=S) carbon.[6][7]
FTIR (cm⁻¹) N-H stretching vibrations in the range of 3100-3400 cm⁻¹; C-H stretching of the aromatic and aliphatic groups; C=S stretching vibration.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of phenyl isothiocyanate with tert-butylamine.

Materials:

  • Phenyl isothiocyanate

  • tert-Butylamine

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve phenyl isothiocyanate in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere.

  • Slowly add a solution of tert-butylamine in the same solvent to the flask with continuous stirring at room temperature.

  • The reaction is typically exothermic and proceeds to completion within a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, or a mixture of hexane and dichloromethane).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to facilitate crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[8]

  • Process the spectra to identify the chemical shifts, coupling constants, and integration values to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare a sample as a KBr pellet or as a thin film.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Biological Activities and Signaling Pathways

Thiourea derivatives, including this compound, have garnered significant interest for their diverse biological activities.

Anticancer Activity and Apoptosis Induction

Several studies have demonstrated the pro-apoptotic effects of phenylthiourea derivatives in various cancer cell lines.[8] This activity is often mediated through the intrinsic apoptosis pathway.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Bax Bax/Bak Activation This compound->Bax Induces Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.

The induction of apoptosis by phenylthiourea derivatives often involves the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, leading to programmed cell death.[9][10][11][12] Some evidence also suggests the involvement of the EGFR and SIRT1 signaling pathways in the anticancer effects of related compounds.[13] Furthermore, these compounds have been shown to inhibit the secretion of inflammatory cytokines like IL-6 and induce the production of reactive oxygen species (ROS) in tumor cells.

Enzyme Inhibition: Tyrosinase

Phenylthiourea and its derivatives are well-known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[14] The mechanism of inhibition is believed to be competitive, where the thiourea derivative binds to the active site of the enzyme, preventing the binding of the natural substrate, L-tyrosine.

Tyrosinase_Inhibition cluster_enzyme Tyrosinase Active Site cluster_reaction Melanin Synthesis Tyrosinase Tyrosinase DOPA DOPA Tyrosinase->DOPA L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase Substrate Binding L-Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin This compound This compound This compound->Tyrosinase Competitive Inhibition

References

Mechanism of Action: 1-tert-butyl-3-phenylthiourea - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of 1-tert-butyl-3-phenylthiourea. Based on available scientific literature, the primary mechanism of action for the broader class of phenylthiourea compounds is the inhibition of tyrosinase (phenoloxidase), a key enzyme in melanin biosynthesis. While specific quantitative data for the 1-tert-butyl derivative is limited in publicly accessible literature, this document extrapolates the well-documented activity of the parent compound, phenylthiourea, as a competitive inhibitor of tyrosinase. Additionally, this guide addresses the reported activity of 1-alkyl-3-phenylthiourea analogues as high-density lipoprotein (HDL) elevating agents, noting the current lack of a detailed public understanding of the underlying molecular mechanism. This guide includes a compilation of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to support further research and drug development efforts.

Introduction

This compound belongs to the class of N-alkyl-N'-phenylthioureas, which have garnered interest for their diverse biological activities. The core phenylthiourea scaffold is a recognized pharmacophore, known to interact with various biological targets. This document focuses on elucidating the primary mechanisms through which this compound is proposed to exert its biological effects, with a focus on enzyme inhibition and lipid metabolism.

Primary Mechanism of Action: Tyrosinase Inhibition

The most extensively documented mechanism of action for phenylthiourea and its derivatives is the inhibition of tyrosinase (EC 1.14.18.1), also known as phenoloxidase. Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

Based on studies of the parent compound, phenylthiourea (PTU), the inhibition mechanism is competitive.[1][2][3] This indicates that this compound likely binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine. The thiourea moiety is believed to chelate the copper ions within the enzyme's active site, thereby blocking its catalytic activity.[2]

Quantitative Data for Phenylthiourea Inhibition of Tyrosinase

The following table summarizes the key quantitative parameters for the inhibition of tyrosinase by the parent compound, phenylthiourea. It is important to note that these values may differ for this compound due to the presence of the bulky tert-butyl group, which can influence binding affinity.

ParameterValueEnzyme SourceSubstrateReference
IC50 0.55 ± 0.07 µMMushroom PhenoloxidaseL-DOPA (1 mM)[1]
Ki 0.21 ± 0.09 µMMushroom PhenoloxidaseL-DOPA[1][2][3]
Signaling Pathway: Competitive Inhibition of Tyrosinase

The following diagram illustrates the competitive inhibition of tyrosinase by a phenylthiourea compound.

G Competitive Inhibition of Tyrosinase cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Phenylthiourea Derivative Tyrosinase Tyrosinase Enzyme-Substrate Complex Enzyme-Substrate Complex Tyrosinase->Enzyme-Substrate Complex Binds L-Tyrosine L-Tyrosine L-Tyrosine->Enzyme-Substrate Complex Binds Melanin Melanin Enzyme-Substrate Complex->Melanin Products Tyrosinase_Inhibited Tyrosinase Inhibited Complex Enzyme-Inhibitor Complex Tyrosinase_Inhibited->Inhibited Complex Binds Phenylthiourea This compound Phenylthiourea->Inhibited Complex Binds No Reaction No Melanin Production Inhibited Complex->No Reaction L-Tyrosine_Blocked L-Tyrosine L-Tyrosine_Blocked->Inhibited Complex Blocked

Caption: Competitive inhibition of tyrosinase by this compound.

Secondary Reported Activity: HDL Elevation

Analogues of 1-alkyl-3-phenylthiourea, which includes the 1-tert-butyl derivative, have been evaluated as orally active agents that can elevate high-density lipoprotein (HDL) and apolipoprotein A-I (Apo A-I) levels, as well as lower triglycerides.[4][5][6] Several derivatives in this class were found to be more effective than the standard drug, gemfibrozil, in preclinical animal models.[4]

Despite this reported activity, the specific molecular mechanism by which these compounds increase HDL and Apo A-I remains to be fully elucidated in the public domain. Further research is required to identify the cellular targets and signaling pathways involved in this lipid-modulating effect.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the mechanism of action of this compound, based on standard assays described in the literature.

Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol is adapted from studies on phenylthiourea.[1]

Objective: To determine the inhibitory effect of this compound on the catalytic activity of tyrosinase.

Materials:

  • Mushroom tyrosinase (phenoloxidase)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Varying concentrations of this compound solution

    • Tyrosinase solution

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a pre-determined time (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular intervals for a set period (e.g., 20 minutes).

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the type of inhibition (e.g., competitive), the assay is repeated with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.

Experimental Workflow for Inhibition Kinetics

The following diagram outlines a typical workflow for determining the inhibition kinetics of a compound like this compound.

G Workflow for Enzyme Inhibition Kinetics Start Start Prepare Reagents Prepare Stock Solutions: - Enzyme (Tyrosinase) - Substrate (L-DOPA) - Inhibitor (this compound) Start->Prepare Reagents Assay Setup Set up 96-well plate with varying concentrations of inhibitor and substrate Prepare Reagents->Assay Setup Incubation Pre-incubate enzyme and inhibitor Assay Setup->Incubation Reaction Initiate reaction by adding substrate Incubation->Reaction Measurement Spectrophotometric measurement of product formation over time Reaction->Measurement Data Analysis Calculate reaction rates and percentage inhibition Measurement->Data Analysis IC50 Determine IC50 value Data Analysis->IC50 Kinetic Analysis Perform kinetic studies with varying substrate and inhibitor concentrations Data Analysis->Kinetic Analysis Plotting Generate Lineweaver-Burk or Dixon plots Kinetic Analysis->Plotting Mechanism Determine inhibition type (e.g., competitive) and calculate Ki Plotting->Mechanism

Caption: Experimental workflow for determining enzyme inhibition kinetics.

Summary and Future Directions

The primary mechanism of action of this compound is strongly suggested to be the competitive inhibition of tyrosinase, based on extensive evidence from its parent compound, phenylthiourea. This activity provides a strong rationale for its investigation in applications related to hyperpigmentation disorders. The presence of the tert-butyl group may enhance its lipophilicity and alter its binding affinity, warranting specific studies on this derivative.

The reported HDL-elevating properties of the broader class of 1-alkyl-3-phenylthioureas present an exciting avenue for cardiovascular drug discovery. A critical next step will be to elucidate the molecular target and signaling pathways responsible for this effect.

For drug development professionals, future research should focus on:

  • Quantitative analysis: Determining the specific IC50 and Ki values of this compound for tyrosinase.

  • Target identification: Uncovering the molecular target(s) responsible for the HDL-elevating effects.

  • In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models for both dermatological and cardiovascular applications.

This technical guide provides a foundational understanding of the mechanism of action of this compound, highlighting both the established and the yet-to-be-explored facets of its biological activity.

References

1-tert-butyl-3-phenylthiourea CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl-3-phenylthiourea (CAS No. 14327-04-9), a versatile organic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis protocols, and known applications. Furthermore, it explores the broader biological activities of thiourea derivatives and details generalized experimental protocols for assessing the potential efficacy of this compound class. Special attention is given to potential signaling pathways, such as the EGFR pathway, which are known targets for structurally related molecules.

Core Compound Properties

This compound is an unsymmetrical thiourea derivative featuring a bulky tert-butyl group and an aromatic phenyl group. These substituents significantly influence its chemical reactivity and physical properties. While it is available commercially for research purposes, detailed experimental data on its physical properties are not extensively published.[1] Major chemical suppliers note that analytical data is not routinely collected for this compound.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14327-04-9[3][4]
Molecular Formula C₁₁H₁₆N₂S[3][4]
Molecular Weight 208.32 g/mol [3]
Appearance White to light tan crystalline powderBenchchem
Melting Point Data not publicly available[1]
Boiling Point Data not publicly available[3]
Solubility Data not publicly available[1]
Purity (Commercial) >99% (Typical)[5]

Table 2: Compound Identification and Structure

IdentifierDetails
IUPAC Name 1-(tert-butyl)-3-phenylthiourea
Synonyms N-(1,1-Dimethylethyl)-N'-phenylthiourea, N-tert-Butyl-N'-phenylthiourea
Chemical Structure Chemical Structure of this compound
Canonical SMILES CC(C)(C)NC(=S)NC1=CC=CC=C1
InChI Key JHMCTNQTJNGVRX-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound is straightforward, primarily involving the reaction between phenyl isothiocyanate and tert-butylamine. This method is a common route for creating unsymmetrical thioureas.

General Synthesis Protocol

This protocol describes the nucleophilic addition of tert-butylamine to phenyl isothiocyanate.

Materials:

  • Phenyl isothiocyanate

  • tert-Butylamine

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, or ethanol)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Condenser (if heating is required)

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophilic Addition: To the stirred solution, add tert-butylamine (1.0 to 1.1 equivalents) dropwise at room temperature. The reaction is typically exothermic. Maintain the temperature at 20-25°C.

  • Reaction Monitoring: Stir the mixture for 3-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) Spectroscopy.

G cluster_synthesis Synthesis Workflow reagents Reactants: - Phenyl Isothiocyanate - tert-Butylamine - Anhydrous Solvent reaction Reaction Vessel (Stirring, 20-25°C) reagents->reaction Add dropwise monitoring TLC Monitoring reaction->monitoring workup Isolation: Filtration or Evaporation reaction->workup monitoring->reaction Continue until complete purification Purification: Recrystallization workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications and Biological Significance

Thiourea derivatives are a class of compounds with extensive applications in various scientific fields due to their versatile chemical nature.

Key Application Areas
  • Pharmaceutical Intermediate: It serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[5]

  • Organic Synthesis: The unique structure makes it a valuable reagent in advanced organic chemistry research for creating novel compounds.[5]

  • Materials Science: It can be used as a precursor for the controlled synthesis of nanostructured materials, such as metal sulfide nanocrystals.

  • Drug Discovery Research: Thiourea derivatives have been investigated for a wide range of biological activities, making this compound a scaffold for developing new therapeutic agents.

G center This compound app1 Pharmaceutical Intermediate center->app1 app2 Organic Synthesis Building Block center->app2 app3 Materials Science (Nanoparticle Precursor) center->app3 app4 Drug Discovery Scaffold center->app4 sub1 API Synthesis app1->sub1 sub4_1 Anticancer Agents app4->sub4_1 sub4_2 Antimicrobial Agents app4->sub4_2 sub4_3 HDL-Elevating Agents app4->sub4_3

Caption: Key application areas for this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of thiourea derivatives is known for diverse pharmacological effects. Structurally related compounds have shown activity as anticancer and antimicrobial agents. For instance, a derivative, N-(4-t-butylbenzoyl)-N'-phenylthiourea, has been studied for its potential to target the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 1 (SIRT1) pathways in cancer cells.

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

G cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Cascades ligand EGF Ligand egfr EGFR ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer ras RAS dimer->ras pi3k PI3K dimer->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus akt AKT pi3k->akt akt->nucleus output Gene Transcription: - Proliferation - Survival - Angiogenesis nucleus->output

Caption: Simplified overview of the EGFR signaling cascade.

Generic Protocols for Biological Evaluation

The following are detailed, generalized protocols for assessing key biological activities relevant to thiourea derivatives. These methodologies would require optimization for the specific compound and cell lines used.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Test)

The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is described here.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Spectrophotometer or plate reader

Methodology:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of the dilution series. This creates a gradient of compound concentrations.

  • Controls: Designate wells for a positive control (broth with inoculum, no compound) to show bacterial growth, and a negative control (broth only) for sterility and background absorbance.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series). The result can be confirmed by reading the optical density (OD) at 600 nm.

Conclusion

This compound is a compound of considerable interest due to its accessible synthesis and its position as a scaffold in the development of new chemical entities. While a comprehensive public profile of its physical properties is lacking, its utility in organic synthesis is clear. The diverse biological activities exhibited by the broader thiourea class, particularly in oncology and infectious diseases, underscore the potential of this and related compounds. The protocols and pathways detailed in this guide offer a foundational framework for researchers aiming to explore its therapeutic or material science applications. Further investigation is warranted to fully characterize its physicochemical properties and to elucidate its specific biological mechanisms of action.

References

Navigating the Physicochemical Landscape of 1-tert-butyl-3-phenylthiourea: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-tert-butyl-3-phenylthiourea, focusing on its solubility and stability. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard methodologies and experimental protocols required for its thorough characterization. This guide is intended to equip researchers with the necessary framework to assess the viability of this compound for further development in pharmaceutical and chemical applications.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of a compound is critical for any research and development endeavor. For this compound (CAS No: 14327-04-9), the following information has been compiled from available safety and supplier data sheets:

PropertyValue
Molecular Formula C₁₁H₁₆N₂S
Molecular Weight 208.32 g/mol
Boiling Point 287.1°C at 760 mmHg
Flash Point 127.4°C
Density 1.103 g/cm³

Note: This data is sourced from publicly available safety data sheets and may not have been determined through rigorous experimental studies.

Solubility Profile: A Theoretical Framework and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Due to the presence of both a bulky, lipophilic tert-butyl group and a polar thiourea moiety, this compound is expected to exhibit moderate solubility in a range of organic solvents and limited solubility in aqueous media.

Predicted Solubility Behavior

The structural features of this compound suggest:

  • Aqueous Solubility: Likely to be poor due to the hydrophobic nature of the tert-butyl and phenyl groups.

  • Organic Solvent Solubility: Expected to be soluble in a range of organic solvents, particularly those with moderate polarity. Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be good solubilizing agents.

Experimental Protocol for Solubility Determination

To quantitatively assess the solubility of this compound, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted approach.

Objective: To determine the concentration of this compound in a saturated solution in various solvents at a controlled temperature.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, DMSO, DMF)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a thermostatically controlled shaker at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the samples.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or µg/mL.

    • Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Figure 1. Experimental workflow for equilibrium solubility determination.

Stability Profile: Assessing the Chemical Integrity of this compound

The chemical stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions.

Potential Degradation Pathways

Thiourea derivatives can be susceptible to several degradation pathways, including:

  • Hydrolysis: The thiourea moiety may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding urea derivative and hydrogen sulfide.

  • Oxidation: The sulfur atom in the thiourea group can be oxidized.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 M) at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).

    • Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for identifying the mass of degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound under each condition.

    • Identify and characterize the major degradation products.

The following diagram outlines the logical flow of a forced degradation study.

forced_degradation cluster_stress Stress Conditions cluster_analysis Analysis A Compound Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photolytic Stress A->F G Sample at time points B->G C->G D->G E->G F->G H Stability-Indicating HPLC-PDA/MS G->H I Assess degradation (%) H->I J Identify degradants H->J

Figure 2. Logical workflow for a forced degradation study.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides the essential theoretical framework and detailed experimental protocols for a thorough investigation. For researchers and drug development professionals, conducting the described experiments is a crucial step in characterizing this compound. The resulting data will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of any potential products derived from this compound. It is strongly recommended that these studies be undertaken to build a comprehensive data package for this promising chemical entity.

Spectroscopic Data and Experimental Protocols for 1-tert-butyl-3-phenylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the expected spectroscopic data for 1-tert-butyl-3-phenylthiourea, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of NMR, IR, and mass spectrometry.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.50Singlet9H-C(CH₃)₃
~6.80Broad Singlet1HNH (tert-butyl side)
~7.20 - 7.50Multiplet5HAromatic-H
~8.50Broad Singlet1HNH (phenyl side)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~31.5-C(C H₃)₃
~53.0-C (CH₃)₃
~124.0Aromatic C-H (ortho)
~126.0Aromatic C-H (para)
~129.0Aromatic C-H (meta)
~137.0Aromatic C (ipso)
~180.5C=S

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H Stretch
~3200Medium, BroadN-H Stretch (H-bonded)
~3100 - 3000MediumAromatic C-H Stretch
~2970StrongAliphatic C-H Stretch
~1595StrongC=C Aromatic Stretch / N-H Bend
~1540Strong"Thiourea Band" (C-N Stretch, N-H Bend)
~1490StrongC=C Aromatic Stretch
~1370Strongt-Butyl C-H Bend
~1250MediumC=S Stretch
~750StrongAromatic C-H Out-of-plane Bend
~690StrongAromatic C-H Out-of-plane Bend

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
208[M]⁺ (Molecular Ion)
151[M - C(CH₃)₃]⁺
135[C₆H₅NCS]⁺
93[C₆H₅NH₂]⁺
77[C₆H₅]⁺
57[C(CH₃)₃]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

    • A standard one-pulse sequence is used to acquire the proton spectrum.

    • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum, resulting in singlets for all carbon signals.

    • Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). The pressure arm is lowered to ensure good contact between the sample and the crystal.

  • Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected first.

    • The sample spectrum is then collected.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

  • Instrumentation: A mass spectrometer capable of electron ionization, such as a single quadrupole, ion trap, or time-of-flight (TOF) analyzer, is used.

  • Ionization (Electron Ionization - EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The data is typically acquired over a mass range of m/z 50 to 500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification of This compound NMR_Prep Dissolve in CDCl3 with TMS Synthesis->NMR_Prep IR_Prep Place on ATR Crystal Synthesis->IR_Prep MS_Prep Dissolve in Volatile Solvent Synthesis->MS_Prep H_NMR ¹H NMR Acquisition NMR_Prep->H_NMR C_NMR ¹³C NMR Acquisition NMR_Prep->C_NMR NMR_Data NMR Data Processing (FT, Phasing, Baseline Correction) H_NMR->NMR_Data C_NMR->NMR_Data Interpretation Structural Elucidation & Data Tabulation NMR_Data->Interpretation IR_Acq FT-IR Data Acquisition IR_Prep->IR_Acq IR_Data IR Data Processing (Background Subtraction) IR_Acq->IR_Data IR_Data->Interpretation MS_Acq MS Data Acquisition (EI) MS_Prep->MS_Acq MS_Data MS Data Analysis (Fragmentation Pattern) MS_Acq->MS_Data MS_Data->Interpretation Report Technical Guide / Whitepaper Interpretation->Report

Spectroscopic analysis workflow.

Potential Therapeutic Targets of 1-tert-butyl-3-phenylthiourea: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-butyl-3-phenylthiourea is a synthetic organic compound belonging to the thiourea class, a group of molecules known for a wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon evidence from structurally related compounds. The primary focus is on its potential applications in oncology and infectious diseases. This document summarizes key quantitative data for analogous compounds, details relevant experimental protocols for biological evaluation, and presents signaling pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding for researchers in drug development.

Introduction

Thiourea derivatives are a versatile class of compounds characterized by the presence of a thiocarbonyl group flanked by two amine substituents. They have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and antioxidant activities. The specific compound, this compound, with its distinct tert-butyl and phenyl moieties, presents a unique structural motif that may confer specific interactions with biological targets. While direct experimental data on this particular compound is limited in publicly available literature, the extensive research on its analogues provides a strong foundation for predicting its potential therapeutic applications and guiding future research.

Potential Therapeutic Targets in Oncology

Research on N-acyl and N,N'-diarylthioureas has highlighted their promise as anticancer agents, with the ability to inhibit tumor cell proliferation.[1] The anticancer activity of thiourea derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer progression. For this compound, two primary potential targets in oncology are the Epidermal Growth Factor Receptor (EGFR) and Sirtuin-1 (SIRT1).

Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in cell proliferation, differentiation, and survival.[2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Several thiourea derivatives have been identified as potential EGFR inhibitors.[3][4]

A structurally related compound, N-(4-t-butylbenzoyl)-N'-phenylthiourea , has demonstrated cytotoxic activity against cancer cell lines known to express EGFR, with EGFR identified as a key molecular target.[2]

Signaling Pathway of EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR EGFR (Phosphorylated) EGFR->P_EGFR Autophosphorylation This compound This compound This compound->P_EGFR Inhibits Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes

Figure 1. Potential inhibition of the EGFR signaling pathway.

Sirtuin-1 (SIRT1)

SIRT1 is a class III histone deacetylase (HDAC) that plays a critical role in gene expression, metabolic control, apoptosis, and cell survival.[2] Its overexpression in certain cancers has made it an attractive target for anticancer drug development. The lipophilic nature of compounds like N-(4-t-butylbenzoyl)-N'-phenylthiourea suggests they can interact with the SIRT1 enzyme.[2]

SIRT1 Deacetylation Pathway

SIRT1_Pathway SIRT1 SIRT1 Deacetylated_Products Deacetylated Products SIRT1->Deacetylated_Products Deacetylates Histones_p53 Histones, p53, etc. (Acetylated) Histones_p53->SIRT1 Apoptosis_Gene_Expression Altered Gene Expression, Apoptosis Deacetylated_Products->Apoptosis_Gene_Expression This compound This compound This compound->SIRT1 Inhibits

Figure 2. Postulated inhibition of SIRT1 deacetylation activity.

Potential Therapeutic Targets in Infectious Diseases

Thiourea derivatives have been explored for their antimicrobial properties against a range of pathogens.

Bacterial Targets

The antibacterial mechanism of some thiourea derivatives is proposed to involve the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[5] Phenylthiazole derivatives containing a tert-butyl group have demonstrated promising activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The proposed mechanism for these compounds is the disruption of bacterial cell wall construction.[6]

Fungal Targets

Certain phenylthiazole derivatives with a tert-butyl moiety have also shown antifungal activity against fluconazole-resistant Candida albicans.[6]

Quantitative Data for Structurally Related Compounds

Table 1: Anticancer Activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea [2]

Cell LineTarget(s)IC₅₀ (µM)
MCF-7 (Breast)EGFR, SIRT12.8
T47D (Breast)EGFR, SIRT112.5
HeLa (Cervical)EGFR, SIRT17.6

Table 2: Enzyme Inhibition by Phenylthiourea (PTU)

EnzymeOrganism SourceInhibition Constant (Kᵢ)Inhibition Type
PhenoloxidaseMushroom0.21 ± 0.09 µMCompetitive

Table 3: Antimicrobial Activity of Phenylthiazole Derivatives with a tert-Butyl Moiety [6]

Compound TypePathogenMIC (µg/mL)
Phenylthiazole with 1,2-diaminocyclohexaneMRSA USA3004
Phenylthiazole with 1,2-diaminocyclohexaneClostridium difficile4
Various Phenylthiazole DerivativesFluconazole-resistant C. albicans4-16

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, T47D, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound Incubate_24h->Add_Compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_1_5h Incubate 1.5h Add_MTT->Incubate_1_5h Add_DMSO Add DMSO Incubate_1_5h->Add_DMSO Measure_Absorbance Measure absorbance at 492 nm Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3. Workflow for determining cytotoxicity using the MTT assay.

Enzyme Inhibition Assay: EGFR Kinase Activity

Objective: To determine the inhibitory effect of the compound on EGFR kinase activity.

Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. A decrease in signal indicates inhibition of the kinase.

Protocol:

  • Reaction Setup: In a 384-well plate, add the inhibitor (this compound) or DMSO (control), followed by the EGFR enzyme.

  • Initiate Reaction: Add a substrate/ATP mix to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • IC₅₀ Calculation: The IC₅₀ value is determined from the inhibitor dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is emerging, the extensive research on its structural analogues provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The likely molecular targets in cancer include EGFR and SIRT1, while in infectious diseases, bacterial cell wall synthesis and DNA replication enzymes are plausible candidates. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this compound. Further structure-activity relationship (SAR) studies are warranted to optimize the thiourea scaffold for enhanced potency and selectivity against these promising therapeutic targets.

References

The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a versatile and highly significant class of compounds in the field of medicinal chemistry, demonstrating a broad spectrum of biological activities. Their remarkable ability to inhibit various enzymes has positioned them as promising candidates for the development of novel therapeutic agents against a range of diseases. This in-depth technical guide provides a comprehensive overview of the known enzyme inhibitory activities of thiourea derivatives, focusing on key enzymes such as urease, carbonic anhydrase, tyrosinase, and various kinases. The guide summarizes quantitative inhibitory data, details experimental protocols for key assays, and visualizes relevant biological pathways to serve as a valuable resource for researchers and drug development professionals.

Urease Inhibition by Thiourea Derivatives

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a crucial virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, allowing it to survive in the acidic environment of the stomach.[1] Inhibition of urease is therefore a key strategy for the treatment of infections caused by these pathogens. Thiourea derivatives have been extensively investigated as potent urease inhibitors.[2]

Quantitative Data for Urease Inhibition

The inhibitory potential of various thiourea derivatives against urease has been quantified, with IC50 values often in the low micromolar to nanomolar range. The following table summarizes the inhibitory activities of selected thiourea derivatives against urease.

Compound ClassSpecific Derivative ExampleTarget Organism/EnzymeIC50 (µM)Ki (µM)Reference
Dipeptide-conjugated ThioureasAnalogue 23Jack Bean Urease2-[3][4]
Bis-Acyl-Thiourea DerivativesUP-1Jack Bean Urease1.55 ± 0.0288-[5]
Bis-Acyl-Thiourea DerivativesUP-2Jack Bean Urease1.66 ± 0.0179-[5]
Bis-Acyl-Thiourea DerivativesUP-3Jack Bean Urease1.69 ± 0.0162-[5]
Chiral Thiourea DerivativesCompound 14Jack Bean Urease13.4 ± 0.8-[6]
Chiral Thiourea DerivativesCompound 17Jack Bean Urease16.5 ± 0.6-[6]
Phenyl-substituted ThioureasDerivative with 3-chlorophenyl group-8.43-[7]
Quinoline-based Thioureas24a-0.60-[8]
Quinoline-based Thioureas24b-1.05-[8]
Quinoline-based Thioureas24c-1.30-[8]
(Thio)barbituric Phenoxy-N-phenylacetamides3aJack Bean Urease0.69-[8]
Schiff Base Derivatives12aJack Bean Urease12.3-[8]
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

This protocol outlines a common method for determining urease inhibitory activity by measuring ammonia production.

Materials:

  • Jack bean urease

  • Urea solution (100 mM)

  • Phosphate buffer (pH 6.8)

  • Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl)

  • Thiourea (as a standard inhibitor)

  • Test compounds (thiourea derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of jack bean urease solution, 55 µL of phosphate buffer containing 100 mM urea, and 5 µL of the test compound at various concentrations.

  • Incubate the mixture at 30°C for 15 minutes.

  • To determine the amount of ammonia produced, add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.

  • Incubate the plate for 50 minutes at room temperature to allow for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (OD of test sample / OD of control)] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway: Urease-Mediated Acid Acclimation in H. pylori

Inhibition of urease disrupts the acid acclimation mechanism of H. pylori, leading to its inability to survive in the gastric environment.

Caption: Urease pathway in H. pylori for acid survival.

Carbonic Anhydrase Inhibition by Thiourea Derivatives

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer.[9] Specifically, isoforms like CA IX are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[10][11] Thiourea derivatives have shown significant potential as inhibitors of various CA isoforms.

Quantitative Data for Carbonic Anhydrase Inhibition

The following table presents the IC50 values of selected thiourea derivatives against different human carbonic anhydrase (hCA) isoforms.

Compound ClassSpecific Derivative ExampleTarget IsoformIC50 (µM)Reference
Sulfonamide-substituted ThioureasCompound 18hCA IX1.68 ± 0.15[9]
Sulfonamide-substituted ThioureasCompound 11hCA IX0.17 ± 0.05[9]
Sulfonamide-substituted ThioureasCompound 18hCA XII0.21 ± 0.09[9]
Phthalazine-substituted ThioureasCompound 3ahCA I6.40[12]
Phthalazine-substituted ThioureasCompound 3ahCA II6.13[12]
Sulfonyl ThioureasCompound 7chCA IX0.1251 ± 0.0124[13]
Sulfonyl ThioureasCompound 7dhCA XII0.1110 ± 0.0123[13]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for measuring CA inhibition involves monitoring the enzyme-catalyzed hydration of CO2.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • CO2-saturated water (substrate)

  • pH indicator (e.g., phenol red)

  • Acetazolamide (as a standard inhibitor)

  • Test compounds (thiourea derivatives)

  • Stopped-flow spectrophotometer

Procedure:

  • The assay is performed using a stopped-flow instrument to measure the kinetics of the CO2 hydration reaction.

  • The reaction mixture contains buffer, a pH indicator, and the CA enzyme.

  • The reaction is initiated by rapidly mixing the enzyme solution with CO2-saturated water.

  • The change in absorbance of the pH indicator is monitored over time, which reflects the change in pH due to the production of protons.

  • To determine the inhibitory activity, the enzyme is pre-incubated with the test compound at various concentrations before initiating the reaction.

  • The initial rates of the reaction are measured, and the percentage of inhibition is calculated.

  • IC50 values are determined from the dose-response curves.

Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment

CA IX contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis.

G Role of CA IX in the Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes CAIX_gene CA9 Gene Transcription HIF1a->CAIX_gene Induces CAIX Carbonic Anhydrase IX CAIX_gene->CAIX H_plus_int H+ CAIX->H_plus_int Catalyzes HCO3_int HCO3- CAIX->HCO3_int CO2_int CO2 CO2_int->CAIX H2O H2O H2O->CAIX H_plus_ext H+ (Acidosis) H_plus_int->H_plus_ext Export Invasion Tumor Invasion & Metastasis H_plus_ext->Invasion Promotes

Caption: CA IX pathway in tumor acidosis and invasion.

Tyrosinase Inhibition by Thiourea Derivatives

Tyrosinase is a key copper-containing enzyme in the melanogenesis pathway, responsible for the production of melanin, the primary pigment in skin, hair, and eyes.[14] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetics and pharmaceutical industries for skin-whitening and for treating pigmentation-related issues. Thiourea derivatives have been identified as potent tyrosinase inhibitors.[15]

Quantitative Data for Tyrosinase Inhibition

The following table summarizes the IC50 values for various thiourea derivatives against tyrosinase.

Compound ClassSpecific Derivative ExampleTarget EnzymeIC50 (µM)Ki (M)Reference
Indole-Thiourea DerivativesCompound 4bMushroom Tyrosinase5.9 ± 2.471.68 x 10⁻⁷ (at 3 µM)[16]
Bis-Thiourea DerivativesCompound 4Mushroom Tyrosinase61.63 ± 7.82-[17]
Thiouracil DerivativesPropylthiouracilMushroom Tyrosinase--[15]
Chiral Thiourea DerivativesCompound 14Mushroom Tyrosinase1100 ± 100-[6]
Chiral Thiourea DerivativesCompound 10Mushroom Tyrosinase1500 ± 300-[6]
Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a common spectrophotometric method for assessing tyrosinase inhibitory activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine) as substrate

  • Phosphate buffer (pH 6.8)

  • Kojic acid (as a standard inhibitor)

  • Test compounds (thiourea derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of the test compound at various concentrations, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Immediately measure the absorbance at 475 nm at different time intervals to monitor the formation of dopachrome.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the urease assay.

Signaling Pathway: Melanogenesis

Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. Its inhibition leads to a reduction in melanin synthesis.

G Melanogenesis Signaling Pathway Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Hydroxylation LDOPA L-DOPA Tyrosinase->LDOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone LDOPA->Tyrosinase Oxidation Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Polymerization Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin with Cysteine

Caption: Tyrosinase's central role in melanin synthesis.

Kinase Inhibition by Thiourea Derivatives

Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. As a result, kinase inhibitors are a major focus of drug discovery efforts. Thiourea derivatives have been investigated as inhibitors of various kinases, including Polo-like kinase 1 (Plk1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[18][19]

Quantitative Data for Kinase Inhibition

The inhibitory activities of thiourea derivatives against several kinases are summarized below.

Compound ClassSpecific Derivative ExampleTarget KinaseIC50 (nM)Reference
Pyridin-2-yl Thiourea DerivativeCompound 20HER2700[18]
3-(Trifluoromethyl)phenylthiourea DerivativeCompound 4c-1500 (against SW620 cell line)[18]
Bis-thiourea DerivativeCompound 45-1100 (against HCT116 cell line)[18]
Thiazole-containing ThioureaCompound 4hDNA gyrase1250 ± 120[20]
Thiazole-containing ThioureaCompound 4hDihydrofolate reductase130 ± 50[20]
VEGFR-2 InhibitorCompound 24VEGFR-2110[18]
EGFR Inhibitors-EGFR0.495–9.05[18]
Experimental Protocol: General Kinase Inhibition Assay (Fluorescence-Based)

Numerous assay formats are available for measuring kinase activity. A general fluorescence-based method is described here.

Materials:

  • Recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Assay buffer

  • Fluorescently labeled antibody that specifically recognizes the phosphorylated substrate

  • Test compounds (thiourea derivatives)

  • Microplate reader capable of fluorescence detection

Procedure:

  • The kinase reaction is performed in a microplate well containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • The reaction is incubated for a specific period to allow for substrate phosphorylation.

  • The reaction is stopped, and the fluorescently labeled phospho-specific antibody is added.

  • The amount of phosphorylated substrate is quantified by measuring the fluorescence signal.

  • Inhibition of kinase activity by the test compound results in a decrease in the fluorescence signal.

  • IC50 values are determined from the dose-response curves.

Signaling Pathway: Role of Plk1 in Cell Cycle Regulation

Polo-like kinase 1 (Plk1) is a key regulator of mitosis. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[21][22][23]

G Role of Plk1 in Cell Cycle Progression G2_Phase G2 Phase Plk1 Plk1 G2_Phase->Plk1 Activation Cdc25 Cdc25 Plk1->Cdc25 Activates Wee1 Wee1 Plk1->Wee1 Inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB Activates Wee1->CDK1_CyclinB Inhibits Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes Entry

Caption: Plk1's role in regulating mitotic entry.

Conclusion

Thiourea derivatives represent a rich source of potent and selective enzyme inhibitors with significant therapeutic potential. Their diverse inhibitory profiles against urease, carbonic anhydrases, tyrosinase, and various kinases underscore their importance in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the vast chemical space of thiourea derivatives and to design novel inhibitors with enhanced efficacy and specificity. The visualization of key signaling pathways provides a conceptual framework for understanding the molecular mechanisms underlying the therapeutic effects of these promising compounds. Continued research in this area is poised to deliver the next generation of enzyme-targeted therapies for a multitude of human diseases.

References

Methodological & Application

Application Notes and Protocols for 1-tert-butyl-3-phenylthiourea and its Analogs as Research Tools in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently limited published research available specifically on the application of 1-tert-butyl-3-phenylthiourea in cell biology. The following application notes and protocols are based on studies of structurally related thiourea derivatives. Researchers should validate these methodologies for their specific experimental context.

Introduction

Thiourea derivatives are a class of organic compounds with diverse biological activities, making them valuable tools in cell biology research and drug discovery.[1] These compounds have demonstrated potential as anticancer, antibacterial, and enzyme-inhibiting agents. Structurally, the presence of a thiocarbonyl group and adjacent nitrogen atoms allows for various substitutions, leading to a wide range of pharmacological properties. This document provides an overview of the potential applications of this compound and its analogs, focusing on their cytotoxic and pro-apoptotic effects on cancer cells, along with generalized experimental protocols.

Potential Applications in Cell Biology

Based on research on analogous compounds, this compound could be investigated for the following applications:

  • Anticancer Research: As a potential cytotoxic agent against various cancer cell lines. Studies on related compounds have shown inhibition of cancer cell growth and induction of apoptosis.[2][3]

  • Enzyme Inhibition Studies: Thiourea derivatives have been shown to inhibit various enzymes. The specific inhibitory profile of this compound would require experimental determination.

  • Drug Development: As a scaffold for the development of novel therapeutic agents, particularly in oncology.

Quantitative Data Summary for Related Thiourea Derivatives

The following table summarizes the cytotoxic activity of various thiourea derivatives against different cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments with this compound.

Compound/DerivativeCell LineIC50 (µM)Reference
3,4-dichlorophenylthioureaSW620 (metastatic colon cancer)1.5 ± 0.72[2]
4-(trifluoromethyl)phenylthioureaSW620 (metastatic colon cancer)5.8 ± 0.76[2]
4-chlorophenylthioureaSW620 (metastatic colon cancer)7.6 ± 1.75[2]
3-chloro-4-fluorophenylthioureaSW620 (metastatic colon cancer)9.4 ± 1.85[2]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (breast cancer)Not specified[1]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (breast cancer)Not specified[1]
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLa (cervical cancer)Not specified[1]
N-(4-bromo)-benzoyl-N'-phenylthioureaPrimary HER2-Positive Breast Cancer Cells540[4]

Experimental Protocols

The following are generalized protocols based on methodologies used for related thiourea derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., SW620, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if the cytotoxic effect of the compound is mediated by apoptosis.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound (or analog)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathways

Based on studies of related thiourea derivatives that suggest an impact on growth factor receptor signaling, a potential (hypothetical) mechanism of action could involve the inhibition of pathways like the EGFR signaling cascade.

G Hypothetical Signaling Pathway Inhibition by a Thiourea Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiourea Thiourea Derivative (e.g., this compound) Thiourea->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the cytotoxic effects of a novel thiourea derivative.

G Experimental Workflow for Cytotoxicity Screening start Start cell_culture Cell Line Culture (e.g., SW620, MCF-7) start->cell_culture treatment Treat with this compound (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay (Determine IC50) treatment->mtt_assay ic50_check IC50 < Threshold? mtt_assay->ic50_check apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50_check->apoptosis_assay Yes end End ic50_check->end No mechanism_study Further Mechanistic Studies (e.g., Western Blot, Kinase Assays) apoptosis_assay->mechanism_study mechanism_study->end

Caption: Workflow for evaluating cytotoxic and apoptotic effects.

Logical Relationship

The diagram below outlines the logical progression from observing a biological effect to investigating the underlying mechanism of action for a thiourea compound.

G Logical Flow of Investigation observation Observation: Compound induces cell death hypothesis Hypothesis: Cell death is due to apoptosis observation->hypothesis experiment Experiment: Annexin V/PI Staining hypothesis->experiment result Result: Increased Annexin V staining experiment->result conclusion Conclusion: Compound is pro-apoptotic result->conclusion next_step Next Step: Investigate apoptotic pathway (e.g., caspase activation) conclusion->next_step

Caption: From observation to mechanistic investigation.

References

Application of 1-tert-butyl-3-phenylthiourea Analogs in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the anticancer applications of 1-tert-butyl-3-phenylthiourea is limited in publicly available scientific literature. This document provides a detailed overview of the application of closely related phenylthiourea derivatives containing a tert-butyl group, specifically N-(4-tert-butylbenzoyl)-N'-phenylthiourea , in cancer research. The methodologies and findings presented herein are based on studies of this analog and other related thiourea compounds, offering valuable insights for researchers, scientists, and drug development professionals interested in this class of molecules.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery due to their diverse pharmacological activities. The incorporation of a bulky and lipophilic tert-butyl group into the phenylthiourea scaffold has been shown to enhance cytotoxic activity against various cancer cell lines. These compounds often exert their anticancer effects through mechanisms such as induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression. This document outlines the application of N-(4-tert-butylbenzoyl)-N'-phenylthiourea and other relevant analogs in cancer research, providing detailed experimental protocols and summarizing key findings.

Data Presentation: Cytotoxicity of Phenylthiourea Derivatives

The following tables summarize the in vitro cytotoxic activity of N-(4-tert-butylbenzoyl)-N'-phenylthiourea and other related thiourea compounds against various human cancer cell lines.

Table 1: IC50 Values of N-(4-tert-butylbenzoyl)-N'-phenylthiourea (4-t-butyl-BPTU) [1][2]

Cell LineCancer TypeIC50 (µM)[1][2]
MCF-7Breast Cancer21.54 ± 1.23
T47DBreast Cancer35.21 ± 2.15
HeLaCervical Cancer28.97 ± 1.78
Vero (Normal)Kidney (Monkey)>100

Table 2: Cytotoxicity of Other Phenylthiourea Derivatives

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea]JurkatLeukemia0.161 ± 0.0073[3]
T24Bladder Cancer1.231 ± 0.392[3]
3-(trifluoromethyl)phenylthiourea analogsSW480Colon Cancer≤ 10[4][5]
SW620Colon Cancer≤ 10[4][5]
PC3Prostate Cancer≤ 10[4][5]
K-562Leukemia≤ 10[4][5]
N-(4-bromo)-benzoyl-N'-phenylthioureaHER2+ Breast Cancer (Primary Cells)Breast Cancer0.54 mM[6]
4-(tert-butyl)-N-benzoylureaHER2+ Breast Cancer (Primary Cells)Breast Cancer0.61 mM[6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on N-(4-tert-butylbenzoyl)-N'-phenylthiourea[1][2].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D, HeLa) and a normal cell line (e.g., Vero)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., N-(4-tert-butylbenzoyl)-N'-phenylthiourea) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a general method widely used in the cited literature for assessing apoptosis[4].

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathways and Mechanisms of Action

Phenylthiourea derivatives have been shown to modulate several key signaling pathways implicated in cancer.

EGFR and SIRT1 Inhibition

N-(4-t-butylbenzoyl)-N'-phenylthiourea has been predicted through in silico studies to exhibit cytotoxic activity by targeting the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 1 (SIRT1)[1][2].

EGFR_SIRT1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylates (Inhibits) SIRT1->p53 Inhibition by compound leads to p53 activation Apoptosis Apoptosis p53->Apoptosis Induces Compound N-(4-t-butylbenzoyl)- N'-phenylthiourea Compound->EGFR Inhibits Compound->SIRT1 Inhibits

Caption: Putative signaling pathways affected by N-(4-tert-butylbenzoyl)-N'-phenylthiourea.

Induction of Apoptosis and Cell Cycle Arrest

Several halogenated bis-phenylthiourea derivatives have been shown to induce apoptosis, as evidenced by increased activation of caspases-3 and -7.[4] These compounds can also cause cell cycle arrest at the G0/G1 or G2/M phases and increase the production of reactive oxygen species (ROS), contributing to their anticancer effects[4].

Apoptosis_CellCycle cluster_effects Cellular Effects Compound Phenylthiourea Derivatives ROS Increased ROS Production Compound->ROS Caspase_Activation Caspase-3/7 Activation Compound->Caspase_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) Compound->Cell_Cycle_Arrest DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Inhibition

Caption: General mechanism of apoptosis induction and cell cycle arrest by phenylthiourea derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel phenylthiourea derivative in cancer research.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Synthesis Synthesis of This compound Analog Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Signaling Western Blot for Signaling Proteins Mechanism->Signaling Xenograft Xenograft Tumor Model Mechanism->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

References

Application Notes and Protocols for 1-tert-butyl-3-phenylthiourea in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-tert-butyl-3-phenylthiourea and structurally related compounds in the characterization of protein-ligand interactions. This document outlines key experimental protocols and data presentation formats to facilitate research in enzymology and drug discovery. The methodologies described are based on established techniques for similar molecules and provide a framework for investigating the binding and inhibitory properties of this compound.

Introduction

Substituted thiourea derivatives are a versatile class of compounds with applications in medicinal chemistry and materials science.[1] In the context of biological systems, molecules containing a phenylthiourea moiety have been identified as inhibitors of various enzymes, notably tyrosinase.[2][3] The inclusion of a tert-butyl group offers a unique probe for biophysical studies, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the binding site of a ligand on a target protein.[4] This document focuses on the application of this compound as a tool compound for studying protein-ligand interactions, leveraging the known properties of its constituent chemical groups.

Key Applications

  • Enzyme Inhibition Assays: Phenylthiourea and its derivatives are known to inhibit metalloenzymes, making this compound a candidate for screening against enzymes such as tyrosinase and catechol oxidases.[3]

  • Binding Site Identification: The prominent singlet signal from the tert-butyl group in ¹H NMR spectra can be used to observe Nuclear Overhauser Effects (NOEs) with the target protein, providing distance restraints to map the ligand's binding pose.[4]

  • Structure-Activity Relationship (SAR) Studies: As a foundational scaffold, derivatives of this compound can be synthesized to probe the chemical space around a protein's active site, guiding the development of more potent and selective inhibitors.[5]

  • Crystallographic Studies: The compound can be soaked into protein crystals to determine its binding mode through X-ray diffraction, as has been successfully demonstrated with phenylthiourea and Tyrosinase-Related Protein 1 (TYRP1).[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for phenylthiourea and a related N,N'-disubstituted urea derivative, illustrating the type of data that can be generated for this compound.

CompoundTarget ProteinAssay TypeIC₅₀ / KᵢReference
PhenylthioureaHuman TyrosinaseInhibition AssayPotent Inhibitor (Specific IC₅₀ not provided)[3]
N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)ureaFLT3Cell-based Proliferation Assay (MV4-11 cells)2.6 nM[5]

Experimental Protocols

Protocol for Tyrosinase Inhibition Assay

This protocol is adapted from methods used to study tyrosinase inhibitors.

Objective: To determine the inhibitory potential of this compound against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • This compound

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • DMSO (for dissolving the compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution at various concentrations.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • The rate of dopachrome formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Binding Site Identification using NMR Spectroscopy

This protocol is based on the methodology for using tert-butyl groups to identify ligand binding sites.[4]

Objective: To identify the amino acid residues in the binding pocket of a target protein that are in proximity to the tert-butyl group of this compound.

Materials:

  • Isotopically labeled protein (e.g., ¹³C-methyl labeled)

  • This compound

  • Appropriate buffer for NMR studies (e.g., phosphate or Tris buffer in D₂O)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Prepare a sample of the ¹³C-methyl labeled protein in the NMR buffer.

  • Acquire a 2D ¹H-¹³C HSQC spectrum of the protein alone to serve as a reference.

  • Prepare a sample of the protein with a stoichiometric amount of this compound.

  • Acquire a 2D ¹H-¹³C HSQC spectrum of the protein-ligand complex.

  • Acquire a 2D ¹³C-edited NOESY-HSQC spectrum to observe NOEs between the protein's methyl groups and the ligand.

  • The tert-butyl group of the ligand will produce a strong singlet in the ¹H dimension. NOEs will be observed as cross-peaks between this singlet and the methyl group signals of the protein residues in the binding pocket.

  • Assign the protein's methyl group signals that show NOEs to specific amino acid residues to map the binding site of the ligand.

Protocol for Protein Crystallization and Ligand Soaking

This protocol is based on the procedure used to obtain the crystal structure of TYRP1 in complex with phenylthiourea.[3]

Objective: To determine the three-dimensional structure of this compound bound to a target protein.

Materials:

  • Purified target protein

  • Crystallization screening solutions

  • This compound

  • Cryoprotectant (e.g., glycerol, ethylene glycol)

  • Liquid nitrogen

  • X-ray diffraction equipment

Procedure:

  • Screen for protein crystallization conditions using vapor diffusion (sitting or hanging drop) methods.

  • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Prepare a soaking solution by dissolving this compound to saturation in the reservoir solution supplemented with a cryoprotectant.

  • Transfer a protein crystal to the soaking solution and incubate for a short period (e.g., 5-10 minutes).

  • Flash-cool the soaked crystal in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

  • Build the ligand into the observed electron density and refine the structure.

Visualizations

G cluster_0 Mechanism of Enzyme Inhibition Enzyme Enzyme (e.g., Tyrosinase) Product Product (e.g., Dopachrome) Enzyme->Product Catalysis Substrate Substrate (e.g., L-DOPA) Substrate->Enzyme Inhibitor This compound Inhibitor->Enzyme Binding to Active Site

Caption: General mechanism of competitive enzyme inhibition.

G cluster_1 Workflow for Enzyme Inhibition Assay prep Prepare Reagents (Enzyme, Substrate, Inhibitor) mix Mix Enzyme and Inhibitor in 96-well plate prep->mix preincubate Pre-incubate mix->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate measure Measure Absorbance Over Time add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for a typical enzyme inhibition assay.

G cluster_2 Workflow for NMR-based Binding Site Identification prep_protein Prepare 13C-methyl labeled protein form_complex Form Protein-Ligand Complex prep_protein->form_complex prep_ligand Prepare this compound prep_ligand->form_complex acquire_noesy Acquire 2D 13C-edited NOESY Spectrum form_complex->acquire_noesy observe_noes Observe NOEs between tert-butyl group and protein methyl groups acquire_noesy->observe_noes map_site Map Binding Site observe_noes->map_site

Caption: Workflow for ligand binding site mapping using NMR.

References

Application Notes and Protocols: 1-tert-butyl-3-phenylthiourea as a Positive Control

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing 1-tert-butyl-3-phenylthiourea as a positive control in biochemical assays. The primary application is in phenoloxidase inhibition assays, with a potential secondary application in screening for TRPA1 channel agonists.

Application 1: Positive Control for Phenoloxidase Inhibition Assays

Introduction: Phenoloxidases are copper-containing enzymes that catalyze the oxidation of phenols to quinones, which are key steps in processes like melanization in insects and enzymatic browning in fruits and vegetables. Phenylthiourea (PTU) is a well-characterized competitive inhibitor of phenoloxidase.[1][2] Due to its structural similarity, this compound is an excellent candidate for use as a positive control in high-throughput screening (HTS) and other assay formats designed to identify novel phenoloxidase inhibitors.

Principle: The assay measures the enzymatic activity of phenoloxidase by monitoring the formation of dopachrome from the oxidation of L-DOPA (3,4-dihydroxy-L-phenylalanine). In the presence of an inhibitor like this compound, the rate of dopachrome formation is reduced. The inhibitory activity is quantified by measuring the change in absorbance at 490 nm over time.

Quantitative Data Summary

While specific quantitative data for this compound is not widely published, the inhibitory activity is expected to be comparable to its close analog, phenylthiourea (PTU). Researchers should experimentally determine the IC50 for their specific assay conditions.

CompoundTargetAssay TypeKnown Inhibitory Values
Phenylthiourea (PTU)PhenoloxidaseEnzymatic (L-DOPA oxidation)Ki: 0.21 ± 0.09 µM[1][3] IC50: 0.55 ± 0.07 µM[2]
This compound Phenoloxidase Enzymatic (L-DOPA oxidation) Expected IC50: Sub-micromolar range (to be determined experimentally)
Experimental Protocol: Phenoloxidase Inhibition Assay

Materials and Reagents:

  • Mushroom Tyrosinase (Phenoloxidase)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of L-DOPA in sodium phosphate buffer.

    • Prepare a 1 mg/mL stock solution of mushroom tyrosinase in sodium phosphate buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in DMSO to generate a range of concentrations for IC50 determination (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 140 µL of sodium phosphate buffer

      • 20 µL of L-DOPA solution

      • 20 µL of this compound dilution (or DMSO for the negative control)

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at 490 nm every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the negative control (DMSO) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Phenoloxidase Inhibition Assay

G Phenoloxidase Inhibition Assay Workflow prep Prepare Reagents (L-DOPA, Tyrosinase, Inhibitor) setup Assay Setup in 96-well plate (Buffer, L-DOPA, Inhibitor/DMSO) prep->setup preinc Pre-incubate at 25°C for 10 min setup->preinc start Initiate reaction with Tyrosinase preinc->start read Measure Absorbance at 490 nm start->read analyze Calculate Reaction Rates Determine % Inhibition Calculate IC50 read->analyze

Caption: Workflow for determining the inhibitory effect of this compound on phenoloxidase activity.

Signaling Pathway: Melanization Pathway Inhibition

G Inhibition of the Melanization Pathway dopa L-DOPA dopaquinone Dopaquinone dopa->dopaquinone Oxidation melanin Melanin dopaquinone->melanin Further Reactions po Phenoloxidase po->dopaquinone inhibitor This compound inhibitor->po Inhibition

Caption: Inhibition of melanin synthesis by blocking the phenoloxidase-catalyzed oxidation of L-DOPA.

Application 2: Potential Positive Control for TRPA1 Agonist Screening

Introduction: The Transient Receptor Potential Ankryin 1 (TRPA1) channel is a non-selective cation channel involved in pain, inflammation, and respiratory responses. Many compounds containing a thiourea or isothiocyanate moiety are known to activate TRPA1. While the activity of this compound on TRPA1 is not yet established in the literature, its structure suggests it may act as an agonist. Therefore, it can be used in initial screens to identify novel TRPA1 modulators, with its own activity being characterized in the process.

Principle: This assay relies on the measurement of intracellular calcium levels in cells engineered to express the TRPA1 channel. Activation of TRPA1 leads to an influx of calcium, which can be detected by a calcium-sensitive fluorescent dye. An increase in fluorescence intensity upon application of this compound would indicate its agonist activity.

Quantitative Data Summary

The agonist activity of this compound on TRPA1 needs to be experimentally determined. If confirmed as an agonist, the EC50 value should be established for its use as a positive control.

CompoundTargetAssay TypePotential Activity
This compound TRPA1 Calcium Imaging Agonist (to be confirmed), EC50 to be determined
Allyl isothiocyanate (AITC)TRPA1Calcium ImagingKnown Agonist
Experimental Protocol: TRPA1 Calcium Imaging Assay

Materials and Reagents:

  • HEK293 or CHO cells stably expressing human TRPA1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound

  • A known TRPA1 agonist (e.g., AITC) as a reference positive control

  • A TRPA1 antagonist (e.g., HC-030031) for validation

  • 96-well black-walled, clear-bottom microplates

  • Fluorescent plate reader (e.g., FlexStation)

Procedure:

  • Cell Culture and Plating:

    • Culture TRPA1-expressing cells under standard conditions.

    • Seed the cells into 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (or Fluo-4 AM) and Pluronic F-127 in HBS.

    • Wash the cells with HBS and then incubate with the loading buffer for 30-60 minutes at 37°C.

    • After incubation, wash the cells with HBS to remove excess dye.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in HBS.

    • Prepare solutions of the reference agonist (AITC) and antagonist.

  • Fluorescence Measurement:

    • Place the plate in a fluorescent plate reader and establish a baseline fluorescence reading.

    • Add the this compound dilutions to the wells and monitor the change in fluorescence over time.

    • For Fura-2 AM, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4 AM, measure the emission at 525 nm with excitation at 488 nm.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (or ratio) from the baseline.

    • Plot the fluorescence change against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value if agonist activity is observed.

Logical Relationship for TRPA1 Agonist Screening

G TRPA1 Agonist Screening Logic compound This compound trpa1 TRPA1 Channel compound->trpa1 Activates? ca_influx Calcium Influx trpa1->ca_influx Leads to fluorescence Increased Fluorescence ca_influx->fluorescence Causes

Caption: Logical flow for determining if this compound acts as a TRPA1 agonist.

References

proper handling and storage procedures for 1-tert-butyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and use of 1-tert-butyl-3-phenylthiourea (CAS RN: 14327-04-9). The information is intended to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes.

Section 1: Compound Information

1.1. Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂SChemicalBook[1]
Molecular Weight 208.32 g/mol ChemicalBook[1]
Appearance White to off-white crystalline powderGeneral knowledge
Melting Point Not available
Boiling Point Not available
Solubility Soluble in many organic solvents. Limited solubility in water.General knowledge
Stability Stable under recommended storage conditions.[2]

1.2. Safety and Hazard Information

Hazard StatementPrecautionary StatementPictogram
Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.GHS07

Note: This information is based on the Safety Data Sheet for the closely related compound Phenylthiourea and general chemical safety principles.

Section 2: Proper Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is crucial to minimize exposure and prevent contamination. The following procedures should be strictly adhered to in a laboratory setting.

2.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

2.2. Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Nitrile or neoprene gloves. Check for breakthrough times.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat A flame-retardant lab coat should be worn at all times.
Respiratory Protection If working with large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

2.3. General Handling Procedures

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Use non-sparking tools and equipment.

  • Keep containers tightly closed when not in use.[3]

  • Wash hands thoroughly after handling.[3]

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls Gloves Gloves Goggles Goggles Lab Coat Lab Coat Respirator (if needed) Respirator (if needed) Fume Hood Fume Hood Eyewash/Safety Shower Eyewash/Safety Shower Researcher Researcher Researcher->Gloves Researcher->Goggles Researcher->Lab Coat Researcher->Respirator (if needed) Handling Procedure Handling Procedure Researcher->Handling Procedure Follows Handling Procedure->Fume Hood Handling Procedure->Eyewash/Safety Shower This compound This compound Handling Procedure->this compound G Compound This compound Storage Proper Storage Compound->Storage Handling Safe Handling Compound->Handling Degradation Chemical Degradation Storage->Degradation Prevents Exposure Personnel Exposure Handling->Exposure Minimizes G Start Start Prepare Dilutions Prepare Serial Dilutions of Inhibitor Start->Prepare Dilutions Add Enzyme Add Enzyme to Microplate Wells Prepare Dilutions->Add Enzyme Add Inhibitor Add Inhibitor/Vehicle to Wells Add Enzyme->Add Inhibitor Pre-incubate Pre-incubate Enzyme and Inhibitor Add Inhibitor->Pre-incubate Add Substrate Add Substrate to Initiate Reaction Pre-incubate->Add Substrate Measure Measure Reaction Progress Add Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine IC50 Determine IC50 Value Calculate->Determine IC50 End End Determine IC50->End

References

The Versatility of 1-tert-butyl-3-phenylthiourea as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

1-tert-butyl-3-phenylthiourea is a versatile and readily accessible precursor molecule with significant applications in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds and the preparation of advanced nanomaterials. Its unique structural features—a sterically demanding tert-butyl group, a phenyl ring, and a reactive thiourea moiety—make it a valuable building block for researchers in medicinal chemistry, materials science, and drug development. The thiourea functional group serves as a key reactive center, enabling its participation in various cyclization and condensation reactions. Furthermore, it can act as a controlled source of sulfur in the synthesis of metal sulfide nanocrystals.

Key Applications:

  • Synthesis of Heterocyclic Compounds: this compound is a key starting material for the synthesis of various nitrogen- and sulfur-containing heterocycles. A prominent application is in the Hantzsch thiazole synthesis, where it reacts with α-haloketones to yield 2-(tert-butylamino)-4-arylthiazoles. These thiazole derivatives are prevalent motifs in many biologically active compounds.

  • Precursor for Nanomaterials: In the field of materials science, this compound serves as a single-source precursor for the generation of metal sulfide nanocrystals.[1] Upon thermal decomposition in the presence of metal salts, it provides a controlled release of sulfur, which is essential for the nucleation and growth of uniform nanocrystals.[1]

  • Medicinal Chemistry Research: Thiourea derivatives are known to exhibit a wide range of biological activities. The structural framework of this compound, with its distinct hydrophobic regions, makes it and its derivatives interesting candidates for investigation as enzyme inhibitors and potential therapeutic agents.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the direct synthesis of this compound from tert-butylamine and phenyl isothiocyanate.

Materials:

  • tert-Butylamine

  • Phenyl isothiocyanate

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolve tert-butylamine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add phenyl isothiocyanate (1.0 equivalent) dropwise to the cooled, stirring solution. The addition should be slow to control the exothermic nature of the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a white to light tan crystalline powder.[1]

Quantitative Data Summary:

Reactant AReactant BSolventTemperatureTimeYield
tert-Butylamine (1 eq)Phenyl isothiocyanate (1 eq)DCM0°C to Room Temperature2-4 h>95%

Logical Workflow for Synthesis of this compound:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product tert-Butylamine tert-Butylamine Reaction_Vessel Reaction in DCM (0°C to RT, 2-4h) tert-Butylamine->Reaction_Vessel Phenyl_Isothiocyanate Phenyl Isothiocyanate Phenyl_Isothiocyanate->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis of this compound.

Protocol 2: Representative Synthesis of a 2-(tert-butylamino)-4-phenylthiazole via Hantzsch Cyclization

This protocol provides a representative method for the synthesis of a thiazole derivative using this compound as the precursor, based on the general principles of the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • 2-Bromoacetophenone (or other α-haloketone)

  • Ethanol

  • Sodium carbonate solution (aqueous)

  • Standard reflux apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add 2-bromoacetophenone (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add an aqueous solution of sodium carbonate to neutralize the hydrobromide salt formed during the reaction, which will precipitate the free base of the thiazole product.

  • Collect the precipitate by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield 2-(tert-butylamino)-4-phenylthiazole.

Quantitative Data Summary:

Precursor (Thiourea)Reagent (α-Haloketone)SolventTemperatureTimeTypical Yield Range
This compound (1 eq)2-Bromoacetophenone (1 eq)EthanolReflux4-6 h80-95%

Signaling Pathway for Hantzsch Thiazole Synthesis:

G Thiourea This compound SN2 SN2 Attack (S on α-carbon) Thiourea->SN2 Haloketone α-Haloketone Haloketone->SN2 Intermediate Thiouronium Salt Intermediate SN2->Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-(tert-butylamino)- 4-arylthiazole Dehydration->Product

Caption: Hantzsch Thiazole Synthesis Pathway.

Protocol 3: Representative Synthesis of Cadmium Sulfide (CdS) Nanocrystals

This protocol outlines a general approach for synthesizing metal sulfide nanocrystals using this compound as a sulfur source. This is a representative method and may require optimization for specific applications.

Materials:

  • Cadmium acetate dihydrate (or other cadmium salt)

  • This compound

  • Oleylamine (capping agent and solvent)

  • Toluene (co-solvent)

  • Methanol (for precipitation)

  • Three-neck flask and standard Schlenk line equipment

  • Heating mantle and temperature controller

  • Nitrogen or Argon gas

Procedure:

  • In a three-neck flask, combine cadmium acetate dihydrate (1.0 equivalent) and oleylamine (e.g., 10 mL).

  • Heat the mixture under vacuum at 100-120°C for 1 hour to form a clear cadmium-oleylamine complex and remove water.

  • Switch to an inert atmosphere (Nitrogen or Argon).

  • In a separate flask, dissolve this compound (1.0 equivalent) in a mixture of oleylamine and toluene.

  • Rapidly inject the thiourea solution into the hot cadmium precursor solution at a specific temperature (e.g., 220-280°C). The temperature will influence the size of the nanocrystals.

  • Allow the reaction to proceed for a set amount of time (e.g., 5-30 minutes). The growth time will also affect the final particle size.

  • Cool the reaction mixture rapidly to room temperature to quench the reaction.

  • Add methanol to the solution to precipitate the CdS nanocrystals.

  • Centrifuge the mixture to collect the nanocrystals, discard the supernatant.

  • Re-disperse the nanocrystals in a non-polar solvent like toluene and re-precipitate with methanol. Repeat this washing step 2-3 times.

  • The final purified CdS nanocrystals can be dispersed in a non-polar solvent for characterization (e.g., UV-Vis, PL, TEM).

Quantitative Data Summary:

Cadmium Precursor (1 eq)Sulfur Precursor (1 eq)Solvent/Capping AgentInjection Temp.Growth Time
Cadmium AcetateThis compoundOleylamine/Toluene220-280°C5-30 min

Experimental Workflow for Nanocrystal Synthesis:

G Cd_Precursor Cd Acetate in Oleylamine Heating Heat Cd Precursor (120°C, vacuum) Cd_Precursor->Heating S_Precursor Thiourea in Oleylamine/Toluene Injection Hot Injection (220-280°C) S_Precursor->Injection Heating->Injection Growth Nanocrystal Growth (5-30 min) Injection->Growth Quench Cool to RT Growth->Quench Precipitation Precipitate with Methanol Quench->Precipitation Washing Centrifuge & Wash Precipitation->Washing Final_Product CdS Nanocrystals in Toluene Washing->Final_Product

Caption: Workflow for CdS Nanocrystal Synthesis.

References

Application Notes and Protocols for Antimicrobial Studies of 1-tert-butyl-3-phenylthiourea and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental approaches for investigating the antimicrobial potential of 1-tert-butyl-3-phenylthiourea. While direct antimicrobial studies on this specific compound are limited in publicly available literature, this document extrapolates from research on closely related substituted phenylthiourea and tert-butyl-containing heterocyclic compounds to offer valuable guidance for researchers.

Introduction

Thiourea derivatives are a versatile class of organic compounds recognized for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The core structure of thiourea allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The presence of a bulky tert-butyl group and a phenyl ring in this compound suggests potential for significant bioactivity, as these moieties can influence lipophilicity and interaction with biological targets.[4][5] Phenylthiourea derivatives have demonstrated notable antimicrobial effects, and substituted versions are often more active than the unsubstituted parent compound.[1][6]

Data Presentation: Antimicrobial Activity of Related Thiourea Derivatives

Table 1: Summary of Minimum Inhibitory Concentration (MIC) of Various Phenylthiourea and Tert-butyl Containing Derivatives

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Phenylthiazoles with tert-butyl moietyDerivative with 1,2-diaminocyclohexane side chainMethicillin-resistant Staphylococcus aureus (MRSA) USA3004[4]
Clostridium difficile4[4]
Derivative with aminopyrrolidineMethicillin-resistant Staphylococcus aureus (MRSA)16[4]
Escherichia coli JW5503116[4]
Various derivativesFluconazole-resistant Candida albicans4-16[4]
N-benzoylthioureasN-benzoyl-N'-(p-substituted-aryl)thioureasBacillus subtilis ATCC 66333.1 - 6.3[7]
Micrococcus luteus ATCC 102403.1 - 6.3[7]
Thiourea derivativesVarious ligands and complexesStaphylococcus epidermidis50 - 400[8]
Candida glabrata25 - 100[8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and antimicrobial evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is a standard method for the synthesis of N,N'-disubstituted thioureas.

Materials:

  • Phenyl isothiocyanate

  • tert-Butylamine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Rotary evaporator

  • Recrystallization solvent (e.g., Ethanol/water mixture)

Procedure:

  • In a clean, dry round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add tert-butylamine (1 equivalent) to the stirred solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by Thin Layer Chromatography). Gentle heating may be applied if the reaction is slow.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

  • Dry the purified crystals under vacuum and characterize them using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound against bacterial and fungal strains.[4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Resazurin sodium salt solution (for viability indication)

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of desired concentrations.

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in broth to the final required concentration (typically ~5 x 10⁵ CFU/mL for bacteria).

  • Add the standardized microbial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • After incubation, assess microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • (Optional) Add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. A color change (e.g., from blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change occurs.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and antimicrobial screening of thiourea derivatives, as well as a potential mechanism of action.

Synthesis_Workflow Start Starting Materials (Phenyl isothiocyanate, tert-Butylamine) Reaction Reaction in Anhydrous Solvent Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product Pure this compound Characterization->Product

Caption: General workflow for the synthesis of this compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (this compound) Dilution Serial Dilution in 96-well plate Compound->Dilution Microbe Microbial Culture (Bacteria/Fungi) Inoculation Inoculation with Microbial Suspension Microbe->Inoculation Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Readout Visual Inspection/ Resazurin Assay Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential_Mechanism Thiourea Thiourea Derivative (e.g., this compound) Inhibition Inhibition Thiourea->Inhibition Target Bacterial Cell Wall Synthesis Enzymes (e.g., Transpeptidases) Target->Inhibition Effect Disruption of Cell Wall Integrity Inhibition->Effect Result Bactericidal/Bacteriostatic Effect Effect->Result

Caption: Postulated mechanism of action for some antimicrobial thiourea derivatives.

References

Application Notes and Protocols for Investigating the Role of Phenylthiourea Derivatives in Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiourea derivatives are a class of organic compounds with a wide range of reported biological activities, including antimicrobial, antioxidant, and anticancer effects.[1] While specific data on 1-tert-butyl-3-phenylthiourea is limited, the broader class of phenylthiourea derivatives has been implicated in the modulation of several key signal transduction pathways. These compounds offer a versatile scaffold for drug discovery and for probing cellular signaling networks. This document provides an overview of the potential roles of phenylthiourea derivatives in signaling, along with detailed protocols for investigating these activities. The information presented is based on studies of various phenylthiourea derivatives and serves as a guide for researchers interested in this class of compounds.

Potential Signal Transduction Pathways Modulated by Phenylthiourea Derivatives

1. Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers. Some N-substituted thiourea derivatives have been shown to act as EGFR signaling-targeted inhibitors.[3] These compounds can inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[2] The investigation of novel thiourea derivatives as EGFR inhibitors is an active area of research in oncology.[3]

2. Sirtuin 1 (SIRT1) Modulation

SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including gene expression, metabolic control, apoptosis, and cell survival.[4] It can act as either a tumor suppressor or promoter depending on the cellular context and its specific targets.[5] Several thiourea derivatives have been investigated as potential inhibitors of SIRT1, suggesting a role for this chemical scaffold in modulating cellular metabolism and stress responses.[6][7] The ability to modulate SIRT1 activity makes these compounds interesting candidates for research in cancer and age-related diseases.

3. HDL Metabolism and Reverse Cholesterol Transport

High-density lipoprotein (HDL) is involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.[8] This process is considered anti-atherogenic. Certain 1-alkyl-3-phenylthiourea analogues have been identified as HDL-elevating agents. The mechanisms by which small molecules can raise HDL levels include enhancing the production of apolipoprotein A-I (ApoA-I), the main protein component of HDL, or by promoting the reverse cholesterol transport pathway.[1]

4. Antioxidant Signaling Pathways

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Thiourea derivatives have been reported to possess antioxidant activity.[1][9] They can scavenge free radicals, and the proposed mechanism often involves hydrogen atom transfer.[9] By reducing oxidative stress, these compounds may influence signaling pathways that are sensitive to the cellular redox state.

Quantitative Data

Due to the limited specific data for this compound, the following table summarizes quantitative data for other relevant phenylthiourea derivatives to provide a reference for expected activity ranges.

Compound/Derivative ClassTarget/AssayValueReference
N-phenylthioureaDPPH Radical ScavengingIC50: 4.82 x 10⁻⁴ M[10]
1,3-diphenyl-2-thiourea (DPTU)DPPH Radical ScavengingIC50: 0.710 ± 0.001 mM[11]
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPH Radical ScavengingIC50: 11.000 ± 0.015 mM[11]
1,3-diphenyl-2-thiourea (DPTU)ABTS Radical ScavengingIC50: 0.044 ± 0.001 mM[12]
1-benzyl-3-phenyl-2-thiourea (BPTU)ABTS Radical ScavengingIC50: 2.400 ± 0.021 mM[12]
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27)BrdU incorporation inhibition in lung cancer cellsIC50: 2.5-12.9 µM[3]
Thiourea-based SIRT inhibitors (MA-2)Cytotoxicity against SW480 colon cancer cellsIC50 in the single-digit micromolar range[7]

Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This protocol is for determining the ability of a test compound to inhibit the kinase activity of EGFR in a cell-free system.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[13]

  • ATP

  • Poly (Glu, Tyr) peptide substrate

  • Test compound (this compound or derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing EGFR kinase, ATP, and the peptide substrate in the kinase buffer.[14]

  • Add the test compound at various concentrations to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., gefitinib).[15]

  • Initiate the kinase reaction by adding the enzyme to the wells.

  • Incubate the plate at 30°C for 60 minutes.[15]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[13]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

EGFR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - EGFR Enzyme - Kinase Buffer - ATP & Substrate - Test Compound prep_plate Plate Compound (Varying Concentrations) prep_reagents->prep_plate add_enzyme Add Enzyme to Initiate Reaction prep_plate->add_enzyme incubate Incubate (30°C, 60 min) add_enzyme->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo add_detection Add Detection Reagent add_adpglo->add_detection read_lum Read Luminescence add_detection->read_lum calc_ic50 Calculate % Inhibition and IC50 read_lum->calc_ic50

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Protocol 2: SIRT1 Activity Assay (Fluorometric)

This protocol measures the deacetylase activity of SIRT1 and is suitable for screening inhibitors or activators.

Materials:

  • Recombinant human SIRT1

  • SIRT1 Assay Kit (Fluorometric), e.g., from Abcam or Sigma-Aldrich[4][16]

  • Fluorogenic SIRT1 substrate (contains an acetylated lysine side chain)

  • NAD+

  • Developer solution

  • Test compound dissolved in DMSO

  • SIRT1 inhibitor (e.g., nicotinamide) and activator (e.g., resveratrol) as controls

  • 96-well black opaque bottom plates

  • Fluorescence plate reader

Procedure:

  • In a 96-well black plate, add assay buffer, the fluorogenic SIRT1 substrate, and NAD+.

  • Add the test compound at various concentrations. Include wells for a vehicle control, a positive control (SIRT1 activator), and a negative control (SIRT1 inhibitor).

  • Initiate the reaction by adding recombinant SIRT1 to all wells except the blank.

  • Incubate the plate at 37°C for 30-45 minutes.[17][18]

  • Stop the reaction and develop the signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate to release a fluorescent group.[4]

  • Incubate at 37°C for 10-30 minutes.[17][18]

  • Measure the fluorescence using a plate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).[17]

  • Calculate the percent modulation of SIRT1 activity for each compound concentration relative to the vehicle control.

SIRT1_Activity_Assay_Workflow start Prepare Reagents: - Assay Buffer - Substrate & NAD+ - Test Compound plate_reagents Add Reagents and Test Compound to Plate start->plate_reagents add_sirt1 Initiate Reaction (Add SIRT1) plate_reagents->add_sirt1 incubate_1 Incubate (37°C, 30-45 min) add_sirt1->incubate_1 add_developer Add Developer Solution incubate_1->add_developer incubate_2 Incubate (37°C, 10-30 min) add_developer->incubate_2 read_fluorescence Read Fluorescence incubate_2->read_fluorescence analyze_data Calculate % Modulation read_fluorescence->analyze_data

Caption: Workflow for the fluorometric SIRT1 activity assay.

Protocol 3: Cellular HDL Uptake Assay

This protocol measures the uptake of fluorescently labeled HDL by cultured cells.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium

  • HDL Uptake Assay Kit (Fluorometric), e.g., from Abcam or BioVision[19][20]

  • Fluorescently-labeled HDL

  • Unlabeled HDL (for competition assay)

  • Test compound dissolved in DMSO

  • 96-well white clear-bottom cell culture plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed HepG2 cells in a 96-well white clear-bottom plate at a density of 3-4 x 10⁴ cells/well and culture overnight.[19]

  • Optional: To enhance HDL uptake, starve cells in serum-free media for 4-16 hours.[19]

  • Pre-incubate the cells with the test compound at various concentrations for 1-2 hours.

  • Add the fluorescently-labeled HDL to the cells. For a competition control, add a 40-fold excess of unlabeled HDL along with the labeled HDL to a separate set of wells.[21]

  • Incubate at 37°C for 2-24 hours.[19]

  • Remove the media and wash the cells 3-4 times with assay buffer to remove any unbound labeled HDL.[19]

  • Add assay buffer to each well.

  • Measure the fluorescence using a microplate reader (e.g., Ex/Em = 540/575 nm) or visualize uptake with a fluorescence microscope.[19]

  • Quantify the amount of HDL uptake and determine the effect of the test compound.

Protocol 4: DPPH Radical Scavenging Assay

This is a common assay to evaluate the antioxidant capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound dissolved in a suitable solvent (e.g., DMSO/ethanol mixture)[22]

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[22]

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add the test compound dilutions to the wells. Include a control with only the solvent and DPPH.

  • Incubate the plate in the dark at room temperature for 30 minutes.[22]

  • Measure the absorbance at 517 nm.[9]

  • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound.

  • Plot the scavenging percentage against the compound concentration to determine the IC50 value.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PTU Phenylthiourea Derivative PTU->EGFR Inhibition Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

SIRT1_Modulation PTU Phenylthiourea Derivative SIRT1 SIRT1 PTU->SIRT1 Inhibition Deac_Protein Deacetylated Protein SIRT1->Deac_Protein Deacetylation Ac_Protein Acetylated Protein Substrates (e.g., p53, histones) Ac_Protein->SIRT1 Cellular_Response Altered Gene Expression, Metabolism, Apoptosis Deac_Protein->Cellular_Response

Caption: Potential modulation of SIRT1 activity.

References

Troubleshooting & Optimization

common issues with 1-tert-butyl-3-phenylthiourea solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues related to the solubility of 1-tert-butyl-3-phenylthiourea in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

Q2: I am observing precipitation when I add this compound directly to my aqueous buffer. Is this normal?

A2: Yes, this is a common issue. Due to its hydrophobic nature, this compound will likely not dissolve directly in aqueous buffers and will appear as a precipitate. A common strategy to overcome this is to first prepare a concentrated stock solution in an organic solvent.

Q3: What organic solvents are recommended for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are suitable organic solvents for preparing stock solutions of hydrophobic compounds like this compound. For the related compound N-phenylthiourea, solubility in these solvents is approximately 30 mg/mL.[1]

Q4: How should I dilute the organic stock solution into my aqueous buffer?

A4: To minimize precipitation, the organic stock solution should be added to the aqueous buffer with vigorous vortexing or stirring. It is recommended to add the stock solution dropwise to the buffer. The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum, typically below 1%, to avoid solvent effects in biological assays.

Q5: What is a reasonable starting concentration for this compound in an aqueous buffer containing a small amount of organic co-solvent?

A5: For a similar compound, N-phenylthiourea, a solubility of approximately 0.25 mg/mL is achievable in a 1:3 solution of DMSO:PBS (pH 7.2).[1] This suggests that for this compound, a starting concentration in the low micromolar range is a reasonable expectation when diluted from a DMSO stock. The final working concentration will need to be determined empirically.

Q6: Can I store the aqueous solution of this compound?

A6: It is not recommended to store aqueous solutions of sparingly soluble compounds for extended periods. For N-phenylthiourea, it is advised not to store the aqueous solution for more than one day to avoid precipitation and degradation.[1] It is best practice to prepare fresh dilutions for each experiment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and use of this compound solutions.

Issue Possible Cause Troubleshooting Steps
Compound does not dissolve in organic solvent. Insufficient solvent volume or inappropriate solvent.- Increase the volume of the organic solvent (e.g., DMSO, DMF).- Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution.- Try a different recommended organic solvent.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound's solubility limit in the final buffer has been exceeded.- Decrease the final concentration of the compound.- Increase the percentage of the organic co-solvent (be mindful of its effect on the experiment).- Add the organic stock solution to the buffer very slowly while vigorously vortexing.
Solution appears cloudy or hazy after dilution. Formation of fine precipitate or aggregates.- Filter the solution through a 0.22 µm syringe filter to remove undissolved particles.- Centrifuge the solution and use the supernatant.- Re-prepare the solution at a lower final concentration.
Inconsistent experimental results. Compound precipitation over time or degradation.- Prepare fresh dilutions immediately before each experiment.- Visually inspect the solution for any signs of precipitation before use.- Minimize the storage time of the organic stock solution and store it appropriately (e.g., at -20°C, protected from light and moisture).

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris) and allow it to reach room temperature.

  • Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer to achieve the final desired concentration.

  • Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Usage: Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Store at -20°C dissolve->store dilute Dilute Stock into Buffer (with vortexing) store->dilute Use Stock buffer Prepare Aqueous Buffer buffer->dilute use Use Immediately dilute->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps decision decision issue issue start Prepare Working Solution check_precipitate Precipitation or Cloudiness? start->check_precipitate no_precipitate Proceed with Experiment check_precipitate->no_precipitate No precipitate Troubleshoot check_precipitate->precipitate Yes lower_conc Lower Final Concentration precipitate->lower_conc increase_cosolvent Increase Co-solvent % precipitate->increase_cosolvent filter_solution Filter/Centrifuge Solution precipitate->filter_solution reprepare Re-prepare Solution lower_conc->reprepare increase_cosolvent->reprepare filter_solution->reprepare reprepare->start

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Enhancing the Efficacy of 1-tert-butyl-3-phenylthiourea in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of 1-tert-butyl-3-phenylthiourea in cellular models.

Troubleshooting Guides

This section addresses common issues that may arise during experimentation with this compound, offering potential causes and solutions.

Issue 1: Inconsistent or No Cellular Response to Treatment

Potential Cause Recommended Solution
Compound Solubility Issues: this compound may have limited solubility in aqueous cell culture media, leading to precipitation and inaccurate dosing.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all treatments, including vehicle controls. Visually inspect for any precipitation after dilution into the media.
Compound Instability: The compound may degrade in the culture medium over the course of the experiment.Prepare fresh dilutions from the stock solution immediately before each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider a time-course experiment to assess the stability of the compound's effect over time.
Incorrect Dosage: The effective concentration range for the specific cell line may not have been established.Perform a dose-response experiment to determine the optimal concentration range. We recommend a broad range of concentrations initially (e.g., 0.1 µM to 100 µM) to identify the IC50 value.
Cell Line Resistance: The target pathway may not be active or may be mutated in the chosen cell line.Verify the expression and activity of the expected target pathways (e.g., K-Ras, Wnt/β-catenin, EGFR, SIRT1) in your cell line. Consider using a positive control compound known to modulate one of these pathways.
Suboptimal Cell Health: Cells that are unhealthy or in a non-logarithmic growth phase may respond poorly to treatment.Ensure cells are healthy, have a low passage number, and are in the logarithmic growth phase at the time of treatment. Regularly check for signs of contamination.

Issue 2: High Background or Off-Target Effects

Potential Cause Recommended Solution
Solvent Toxicity: The organic solvent used to dissolve the compound may be causing cellular stress or toxicity at the concentration used.Lower the final concentration of the organic solvent in the culture medium. Ensure that the vehicle control group is treated with the same concentration of the solvent as the experimental groups.
Non-Specific Cytotoxicity: At high concentrations, the compound may induce cytotoxicity through mechanisms unrelated to its intended target.Use the lowest effective concentration determined from your dose-response studies. Employ multiple, mechanistically distinct assays to confirm the observed cellular phenotype (e.g., apoptosis vs. necrosis).
Compound Purity: Impurities in the compound stock could be contributing to the observed effects.Ensure the purity of the this compound stock. If possible, obtain a certificate of analysis from the supplier.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: We recommend preparing a stock solution of this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO).

Q2: How should I store the this compound stock solution?

A2: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Protect from light.

Q3: What are the known cellular targets of this compound?

A3: While specific targets of this compound are not extensively documented, related thiourea derivatives have been shown to modulate signaling pathways including K-Ras, Wnt/β-catenin, Epidermal Growth Factor Receptor (EGFR), and Sirtuin 1 (SIRT1).

Q4: How can I confirm that the observed cellular effects are due to apoptosis?

A4: We recommend using multiple assays to confirm apoptosis. A common approach is to use an Annexin V/Propidium Iodide (PI) staining assay to differentiate between early apoptotic, late apoptotic, and necrotic cells. This can be further confirmed by assays for caspase activity (e.g., Caspase-3/7 activity assay) or by observing morphological changes consistent with apoptosis.

Q5: What are some recommended positive and negative controls for my experiments?

A5: For a negative control, use a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound). For a positive control, consider using a well-characterized compound known to induce a similar effect or target a pathway of interest. For example, if investigating apoptosis, a compound like staurosporine could be used as a positive control.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis (Annexin V/PI) Assay

This protocol distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

3. Western Blotting

This protocol is for analyzing changes in protein expression in key signaling pathways.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Quantitative PCR (qPCR)

This protocol is for measuring changes in gene expression.

  • RNA Extraction: Following treatment, extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.

  • Data Analysis: Analyze the results using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene.

Data Presentation

Table 1: Example Dose-Response Data for this compound

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 3.9
5021.4 ± 2.5
1008.9 ± 1.7

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells with This compound cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western Protein Expression (Western Blot) treatment->western qpcr Gene Expression (qPCR) treatment->qpcr data_analysis Analyze and Interpret Results viability->data_analysis apoptosis->data_analysis western->data_analysis qpcr->data_analysis

Caption: General experimental workflow for assessing the efficacy of this compound.

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasomal Degradation beta_catenin_off->proteasome wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled lrp56 LRP5/6 Co-receptor wnt->lrp56 dsh Dishevelled frizzled->dsh dsh->destruction_complex Inhibition beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF beta_catenin_on->tcf_lef Activation gene_transcription Target Gene Transcription tcf_lef->gene_transcription compound This compound (Potential Modulator) compound->destruction_complex

Caption: The Wnt/β-catenin signaling pathway and potential modulation by thiourea compounds.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF Ligand egfr EGFR egf->egfr ras Ras egfr->ras Activation pi3k PI3K egfr->pi3k Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors akt Akt pi3k->akt akt->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression compound This compound (Potential Inhibitor) compound->egfr sirt1_pathway cluster_nucleus Nucleus cluster_cellular_response Cellular Response sirt1 SIRT1 p53 p53 sirt1->p53 Deacetylation nf_kb NF-κB sirt1->nf_kb Deacetylation foxo FOXO sirt1->foxo Deacetylation apoptosis Apoptosis p53->apoptosis inflammation Inflammation nf_kb->inflammation stress_resistance Stress Resistance foxo->stress_resistance acetyl_p53 Acetylated p53 acetyl_nf_kb Acetylated NF-κB acetyl_foxo Acetylated FOXO compound This compound (Potential Modulator) compound->sirt1

References

minimizing off-target effects of 1-tert-butyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 1-tert-butyl-3-phenylthiourea. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential on-target and off-target activities of this compound?

A1: this compound belongs to the phenylthiourea class of compounds. While its specific on-target profile may vary depending on the experimental context, compounds in this class have been reported to exhibit a range of biological activities. Phenylthiourea and its derivatives are known inhibitors of metalloenzymes, particularly copper-containing enzymes like phenoloxidase and tyrosinase.[1][2] The thiourea moiety can chelate metal ions within the enzyme's active site.

Potential off-targets for phenylthiourea derivatives may include a variety of kinases and other enzymes where the compound can bind allosterically or competitively.[3] Given the structural similarities to some kinase inhibitors, it is prudent to consider kinases as a potential off-target class. For instance, derivatives of thiourea have been investigated for their anticancer properties, which often involve targeting signaling pathways regulated by kinases.

Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect?

A2: Distinguishing between on-target and off-target effects is crucial for data interpretation. A multi-pronged approach is recommended:

  • Use a structurally related inactive control: Synthesize or obtain a close analog of this compound that is predicted to be inactive against the intended target. If this inactive analog produces the same phenotype, it is likely an off-target effect.

  • Perform target knockdown/knockout experiments: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein. If this compound still elicits the same response in the absence of its target, the effect is off-target.

  • Vary the chemotype: Use a different small molecule inhibitor of the same target that has a distinct chemical structure. If this second inhibitor reproduces the phenotype, it strengthens the evidence for an on-target effect.[4]

  • Dose-response analysis: A consistent and saturable dose-response curve is expected for an on-target effect. Off-target effects may exhibit non-classical dose-response relationships.

Q3: What is a general strategy to minimize off-target effects?

A3: A primary strategy is to use the lowest effective concentration of this compound. It is also essential to carefully characterize the compound's selectivity profile. If off-target activities are identified, medicinal chemistry efforts can be employed to modify the structure of the compound to enhance selectivity for the intended target.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Compound stability or solubility issues.

    • Solution: Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before diluting in aqueous media. Prepare fresh stock solutions regularly and store them under appropriate conditions (e.g., -20°C or -80°C) to prevent degradation.

  • Possible Cause: Cellular health and density.

    • Solution: Monitor cell viability and ensure consistent cell seeding densities across experiments. Stressed or overly confluent cells can respond differently to treatment.[5]

Problem 2: Observed phenotype does not correlate with the known function of the intended target.

  • Possible Cause: The phenotype is mediated by an off-target effect.

    • Solution: Refer to the strategies outlined in FAQ 2 . Perform a target engagement assay to confirm that this compound is binding to its intended target at the concentrations used in your experiments. Consider performing a broad off-target screening panel (e.g., a kinase panel) to identify potential off-target interactions.

  • Possible Cause: The compound has a previously uncharacterized function for the intended target.

    • Solution: This is a possibility that can be explored once off-target effects have been systematically ruled out.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

Target ClassSpecific TargetIC50 (nM)
On-Target Tyrosinase 50
Off-TargetKinase A750
Kinase B1,200
GPCR X> 10,000
Ion Channel Y> 10,000

Table 2: Experimental Conditions for Cellular Assays

ParameterRecommended RangeRationale
Compound Concentration 0.1 - 10 x IC50 of On-TargetTo ensure target engagement while minimizing off-target effects.
DMSO Concentration < 0.1%To avoid solvent-induced artifacts.
Incubation Time Variable (determine empirically)To capture the desired biological response without inducing secondary effects.
Cell Density 50-80% confluencyTo maintain optimal cell health and responsiveness.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol describes a general approach for assessing the off-target effects of this compound against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in an appropriate assay buffer.

  • Kinase Panel: Utilize a commercial kinase screening service or an in-house panel of purified kinases.

  • Assay Performance: Perform kinase activity assays in the presence of varying concentrations of the compound. A common method is to use a radiometric assay that measures the incorporation of ³²P-ATP into a substrate.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 value for any kinases that show significant inhibition.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol can be used to verify that this compound is engaging its intended target in a cellular context by examining a downstream signaling event.

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-range of this compound for a predetermined amount of time.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against a downstream marker of the target's activity (e.g., a phosphorylated substrate) and a loading control (e.g., GAPDH).

  • Analysis: Quantify the band intensities to determine the effect of the compound on the downstream signaling event.

Visualizations

cluster_workflow Troubleshooting Workflow for Unexpected Phenotype Start Unexpected Phenotype Observed Check_Dose Is Phenotype Dose-Dependent? Start->Check_Dose Inactive_Control Test Inactive Analog Check_Dose->Inactive_Control Yes Off_Target High Likelihood of Off-Target Effect Check_Dose->Off_Target No Target_Knockdown Perform Target Knockdown/Knockout Inactive_Control->Target_Knockdown Phenotype Persists On_Target High Likelihood of On-Target Effect Inactive_Control->On_Target Phenotype Abolished Target_Knockdown->Off_Target Phenotype Persists Target_Knockdown->On_Target Phenotype Abolished Investigate_New Investigate Novel On-Target Function On_Target->Investigate_New cluster_pathway On-Target vs. Off-Target Signaling Compound This compound On_Target On-Target (e.g., Tyrosinase) Compound->On_Target High Affinity Off_Target Off-Target (e.g., Kinase A) Compound->Off_Target Low Affinity On_Target_Effect Desired Cellular Effect On_Target->On_Target_Effect Off_Target_Effect Undesired Cellular Effect Off_Target->Off_Target_Effect cluster_exp_workflow Experimental Workflow for Off-Target Validation Step1 1. In Silico Prediction (Identify potential off-targets) Step2 2. In Vitro Screening (e.g., Kinase panel) Step1->Step2 Step3 3. Cellular Target Engagement (Confirm binding in cells) Step2->Step3 Step4 4. Phenotypic Analysis with Controls (Inactive analog, target KO) Step3->Step4 Step5 5. Data Interpretation Step4->Step5

References

addressing precipitation of 1-tert-butyl-3-phenylthiourea in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tert-butyl-3-phenylthiourea. Our aim is to help you address common challenges, particularly the issue of precipitation in stock solutions, to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a substituted thiourea derivative. Thiourea and its derivatives are versatile compounds used in various fields, including medicinal chemistry as potential therapeutic agents and in materials science. They are known to exhibit a range of biological activities and can serve as precursors for the synthesis of heterocyclic compounds and nanoparticles.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. Organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for initial dissolution. Other organic solvents such as ethanol and methanol can also be used, though solubility may vary.

Q3: Why is my this compound precipitating out of my stock solution?

A3: Precipitation of this compound from stock solutions, particularly those prepared in DMSO, can be attributed to several factors:

  • Introduction of Water: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can promote precipitation. As the solvent freezes, the concentration of the compound in the unfrozen portion increases, which can lead to supersaturation and subsequent precipitation upon thawing.

  • Storage Temperature: Storing stock solutions at inappropriate temperatures can affect solubility. While refrigeration or freezing is often recommended for stability, it can also decrease the solubility of the compound in the solvent.

  • Concentration Exceeds Solubility Limit: The prepared concentration of the stock solution may be higher than the solubility limit of this compound in the chosen solvent at the storage temperature.

Q4: How can I prevent my stock solution from precipitating?

A4: To prevent precipitation, consider the following best practices:

  • Use anhydrous DMSO to prepare your stock solution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

  • Store aliquots in tightly sealed vials to prevent moisture absorption.

  • Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation.

  • If possible, store the stock solution at a consistent temperature where the compound remains soluble. For short-term storage, room temperature might be preferable to refrigeration if the compound's stability allows.

Troubleshooting Guide: Precipitation of this compound Stock Solutions

This guide provides a step-by-step approach to resolving precipitation issues with your this compound stock solutions.

Initial Assessment

Before taking any corrective measures, it is crucial to assess the situation to choose the most appropriate troubleshooting step.

cluster_assessment Initial Assessment cluster_troubleshooting Troubleshooting Steps Observe_Precipitate Precipitate Observed in Stock Solution Is_Solution_Cloudy Is the entire solution cloudy or are there distinct solid particles? Observe_Precipitate->Is_Solution_Cloudy Cloudy Cloudy Solution (Fine Precipitate) Is_Solution_Cloudy->Cloudy Cloudy Solid_Particles Distinct Solid Particles Is_Solution_Cloudy->Solid_Particles Solid Particles Gentle_Warming Gentle Warming (Water bath at 37°C) Cloudy->Gentle_Warming Solid_Particles->Gentle_Warming Sonication Sonication Gentle_Warming->Sonication Add_Solvent Add small amount of fresh, anhydrous solvent Sonication->Add_Solvent Filter_Solution Filter through a 0.22 µm syringe filter Add_Solvent->Filter_Solution Prepare_New_Stock Prepare a fresh stock solution at a lower concentration Filter_Solution->Prepare_New_Stock

Caption: Troubleshooting workflow for addressing precipitation in stock solutions.

Detailed Troubleshooting Steps
  • Gentle Warming: Gently warm the stock solution vial in a 37°C water bath. Mild heating can increase the solubility and help redissolve the precipitate. Vortex the solution intermittently. Avoid excessive heat, as it may degrade the compound.

  • Sonication: If warming is ineffective, sonicate the vial in a water bath for 5-10 minutes. The ultrasonic waves can help break up the precipitate and facilitate its dissolution.

  • Addition of Fresh Solvent: If precipitation persists, it may indicate that the solvent has absorbed water. Add a small volume (e.g., 5-10% of the total volume) of fresh, anhydrous solvent (the same solvent used for the initial stock preparation) to the vial and vortex thoroughly.

  • Filtration: If the above steps fail to redissolve the precipitate, it may be necessary to remove it to ensure a clear stock solution for your experiments. Filter the solution through a 0.22 µm syringe filter to remove the undissolved particles. Be aware that this will result in a lower concentration of your compound. It is advisable to determine the new concentration spectrophotometrically if a standard curve is available.

  • Prepare a Fresh Stock Solution: If precipitation is a recurring issue, it is best to prepare a fresh stock solution. Consider preparing it at a slightly lower concentration to ensure the compound remains in solution during storage.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of this compound
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vials with screw caps

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettes and sterile filter tips

  • Procedure:

    • Allow the vial of this compound and the anhydrous DMSO to come to room temperature.

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

    • Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly capped amber vials.

    • Store the aliquots at the recommended temperature (typically -20°C for long-term storage), protected from light.

Data Presentation

SolventGeneral Solubility of Substituted ThioureasRecommended for this compound Stock
Dimethyl Sulfoxide (DMSO)HighYes (anhydrous recommended)
Dimethylformamide (DMF)HighYes
EthanolModerate to HighPossible, may require warming
MethanolModeratePossible, may require warming
AcetoneModeratePossible
WaterVery LowNot Recommended
Phosphate Buffered Saline (PBS)Very LowNot Recommended

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform their own validation and optimization experiments.

enhancing the stability of 1-tert-butyl-3-phenylthiourea for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 1-tert-butyl-3-phenylthiourea for long-term experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues users might encounter during their experiments with this compound, a known inhibitor of tyrosinase involved in melanin synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over time. What could be the cause?

A1: Loss of activity is likely due to the degradation of the compound. Phenylthiourea derivatives are susceptible to photodegradation, hydrolysis, and thermal decomposition. Exposure to light, storage in aqueous solutions (especially at non-neutral pH), and elevated temperatures can accelerate this process. A study on the structurally similar compound diafenthiuron found that sunlight exposure leads to degradation into a carbodiimide and subsequently a urea derivative, a process mediated by oxygen radicals.[1]

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. It is advisable to protect it from moisture and direct sunlight.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to moisture and air. These aliquots should be stored at -20°C or -80°C. When preparing for an experiment, thaw an aliquot and use it immediately. Avoid storing diluted aqueous solutions for extended periods.

Q4: I am observing inconsistent results in my tyrosinase inhibition assays. What could be the issue?

A4: Inconsistent results can stem from several factors:

  • Compound Instability: As mentioned, the compound can degrade in aqueous assay buffers. Prepare fresh dilutions from your stock solution for each experiment.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all wells, including controls. High solvent concentrations can affect enzyme activity.[2]

  • Assay Conditions: Variations in pH, temperature, and incubation time can all impact enzyme activity and compound stability. Standardize these parameters across all experiments.

  • Erratic Readings: If you observe erratic readings, ensure proper mixing of reagents and check for precipitation of the compound in the assay buffer.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms when diluting stock solution in aqueous buffer. The compound has limited aqueous solubility.- Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a level that affects the assay's integrity (typically <1-5%).- Prepare a fresh, more dilute stock solution.
High background signal or false positives in the assay. The compound may be interfering with the detection method (e.g., absorbance at the measurement wavelength).- Run a control with the compound and all assay components except the enzyme to check for interference.- Consider using an alternative assay with a different detection method if interference is significant.
Complete loss of inhibitory activity. The compound has fully degraded.- Prepare a fresh stock solution from the solid compound.- Re-evaluate storage and handling procedures for both solid and stock solutions.
Gradual decrease in activity over a long-term experiment. The compound is degrading in the experimental medium (e.g., cell culture medium).- Replenish the compound in the medium at regular intervals, based on its estimated stability under the experimental conditions.- Consider the use of antioxidants in the medium if oxidative degradation is suspected, but first verify their compatibility with the experimental system.

Data Presentation

FactorInfluence on StabilityRecommendations for Enhancement
Light HighProtect from light at all times. Use amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting where possible.
Temperature Moderate to HighStore solid and stock solutions at low temperatures (-20°C or below). Avoid repeated temperature fluctuations.
pH ModerateMaintain solutions at a neutral pH whenever possible. Avoid highly acidic or basic conditions.
Solvent ModerateUse anhydrous, high-purity solvents for stock solutions. Prepare aqueous solutions fresh before use.
Oxygen ModerateFor highly sensitive long-term experiments, consider de-aerating aqueous buffers before use.

Experimental Protocols

Protocol for Preparation and Storage of a Stable Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber, screw-cap microcentrifuge tubes or cryovials

  • Procedure:

    • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but avoid overheating.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for a Tyrosinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound.

  • Materials:

    • Mushroom tyrosinase

    • L-tyrosine (substrate)

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • This compound stock solution (in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a fresh series of dilutions of the this compound stock solution in the phosphate buffer. Ensure the final DMSO concentration is consistent across all wells.

    • In a 96-well plate, add the following to designated wells:

      • Test wells: Diluted this compound solution.

      • Positive control: A known tyrosinase inhibitor (e.g., kojic acid).

      • Negative control: Phosphate buffer with the same final DMSO concentration as the test wells.

    • Add the tyrosinase solution to all wells and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-tyrosine solution to all wells.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 475-490 nm) in kinetic mode for a set duration (e.g., 30 minutes) at a controlled temperature.

    • Calculate the rate of reaction for each well and determine the percentage of inhibition for the test compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis solid Solid Compound stock Stock Solution (in DMSO) solid->stock Dissolve working Working Dilutions (in Assay Buffer) stock->working Dilute plate 96-Well Plate working->plate enzyme Add Tyrosinase plate->enzyme incubate Incubate enzyme->incubate substrate Add L-Tyrosine incubate->substrate read Read Absorbance (Kinetic) substrate->read data Kinetic Data read->data calc Calculate % Inhibition data->calc results Results calc->results

Caption: Experimental workflow for a tyrosinase inhibition assay.

signaling_pathway cluster_melanocyte Melanocyte tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa dopaquinone Dopaquinone dopa->dopaquinone melanin Melanin dopaquinone->melanin Polymerization tyrosinase Tyrosinase (Enzyme) inhibitor This compound inhibitor->tyrosinase Inhibition

Caption: Inhibition of the melanin synthesis pathway by this compound.

References

Technical Support Center: Managing Autofluorescence of Thiourea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of autofluorescence associated with thiourea-containing compounds in fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What are thiourea compounds and why do they cause autofluorescence?

Thiourea and its derivatives are compounds used in various biological applications, including as enzyme inhibitors and potential therapeutic agents. Their chemical structure, containing sulfur and nitrogen groups, can inherently possess fluorescent properties. When excited by light from a microscope's laser or lamp, these compounds can emit their own light, a phenomenon known as autofluorescence. This intrinsic fluorescence is often broad-spectrum and can interfere with the signals from the specific fluorescent labels (fluorophores) used in an experiment.[1]

Q2: How does autofluorescence from my thiourea compound affect my imaging results?

Autofluorescence acts as background noise, which can significantly compromise the quality and interpretation of your imaging data in several ways:

  • Masking True Signals: The autofluorescence can be brighter than the signal from your specific fluorescent probe, making it difficult or impossible to detect your target.[2][3]

  • Reducing Signal-to-Noise Ratio: High background fluorescence decreases the contrast between your signal of interest and the background, leading to poor image quality.

  • Interference with Co-localization Studies: Autofluorescence can bleed into multiple detection channels, creating the appearance of co-localization where none exists.

Q3: How can I determine if the background in my image is from my thiourea compound or another source?

The best practice is to run proper controls.[1] Prepare a control sample that includes the thiourea compound but omits the fluorescently labeled antibody or probe. Image this sample using the same settings as your fully stained experimental sample. Any fluorescence detected in this control can be attributed to the autofluorescence of the compound and/or the tissue itself.[4][5] Endogenous sources of autofluorescence in biological samples include collagen, elastin, lipofuscin, and NADH.[1][6] Aldehyde-based fixatives like formaldehyde can also induce autofluorescence.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered when imaging samples treated with autofluorescent thiourea compounds.

Problem: High background fluorescence is obscuring the specific signal.

High background is the most common issue. Here are several strategies, from computational to chemical, to mitigate this problem.

Solution 1: Computational Correction - Spectral Unmixing

If your microscope is equipped with a spectral detector, you can treat the autofluorescence as a distinct fluorescent signature and computationally remove it from the image.[7]

  • Principle: Spectral unmixing algorithms separate the emission spectra of each fluorophore and the autofluorescence into individual components.[7][8] To do this, you must acquire a "reference spectrum" for the autofluorescence from a control sample (treated with the thiourea compound but without fluorescent labels).[7] The software then uses this reference to subtract the autofluorescence signal from your experimental image.[7]

cluster_0 Step 1: Acquire Reference Spectra cluster_1 Step 2: Acquire Experimental Image cluster_2 Step 3: Perform Unmixing cluster_3 Step 4: Separated Images A Sample with Fluorophore A (No Autofluorescence) E Spectral Unmixing Algorithm A->E B Sample with Autofluorescence (Thiourea compound, no labels) B->E C Sample with Fluorophore B (No Autofluorescence) C->E D Experimental Sample (Fluorophore A + B + Autofluorescence) D->E F Clean Image (Fluorophore A) E->F G Clean Image (Fluorophore B) E->G H Autofluorescence (Removed) E->H

Caption: Workflow for separating signals using spectral unmixing.

Solution 2: Pre-Acquisition Photobleaching

You can intentionally destroy the autofluorescent molecules before imaging your specific labels by exposing the sample to intense light.[9]

  • Principle: Many autofluorescent species are more susceptible to photobleaching (light-induced degradation) than modern, robust fluorophores. By illuminating the sample with broad-spectrum or specific wavelength light before the final staining steps, you can reduce the background without significantly affecting your intended signal.[10] This method has been shown to be effective for various tissues, including brain, lung, and skin.[9]

  • Detailed Protocol: See Experimental Protocols section.

Solution 3: Chemical Quenching

Several chemical reagents can be applied to tissues to suppress autofluorescence. Sudan Black B (SBB) is a common and effective choice.[6][11]

  • Principle: SBB is a non-fluorescent, dark dye that absorbs broadly across the visible spectrum.[6] It is lipophilic and is thought to mask autofluorescent components like lipofuscin.[6][12] The treatment is typically applied after immunolabeling and before mounting the coverslip.

  • Detailed Protocol: See Experimental Protocols section.

Problem: How do I choose the right method to reduce autofluorescence?

The optimal method depends on your experimental setup, sample type, and the severity of the autofluorescence.

Start High Autofluorescence Detected in Control Q1 Is a spectral microscope available? Start->Q1 A1 Use Spectral Unmixing Q1->A1 Yes Q2 Is the autofluorescence susceptible to photobleaching? Q1->Q2 No End Image Acquisition A1->End A2 Perform Pre-Acquisition Photobleaching Q2->A2 Yes Q3 Is the sample a tissue section? Q2->Q3 No A2->End A3 Use Chemical Quenching (e.g., Sudan Black B) Q3->A3 Yes A4 Optimize Fluorophore Choice (Use Far-Red Dyes) Q3->A4 No A3->End A4->End

Caption: Decision tree for selecting an autofluorescence reduction method.

Quantitative Data Summary

The effectiveness of various autofluorescence reduction techniques has been quantified in several studies. The table below summarizes the reported reduction percentages for different methods. Note that efficiency can vary based on tissue type, fixation method, and the specific source of autofluorescence.

Method/ReagentReduction EfficiencyTissue Type(s) StudiedReference
Sudan Black B (SBB) 65-95%Pancreatic Tissue[13]
71-76%Brain Tissue (ICH Model)[10]
Photochemical Bleaching (H₂O₂ + Light) ~80% (of brightest signals)Prostate Tissue[14]
Reduces AF to ~4% of initial intensityTonsil Tissue[9][15]
TrueBlack™ 89-93%Adrenal Cortex[16][17]
MaxBlock™ 90-95%Adrenal Cortex[16][17]

Experimental Protocols

Protocol 1: Pre-Acquisition Photobleaching

This protocol is adapted from methods designed to reduce endogenous tissue autofluorescence and can be effective for compound-induced fluorescence.

  • Sample Preparation: Prepare your slides (tissue sections or fixed cells) up to the point before primary antibody incubation. Ensure the sample is hydrated in a buffer like PBS.

  • Illumination Setup: Place the slide on the microscope stage. Alternatively, a low-cost apparatus can be built using white phosphor LED arrays for broad-spectrum bleaching.

  • Photobleaching: Expose the sample to intense, broad-spectrum light.

    • Using a Microscope: Use a high-power objective (e.g., 40x) and open the field diaphragm fully. Expose the sample for 2-5 minutes per field of view using your DAPI, FITC, and TRITC filter cubes sequentially.

    • Using an LED Array: Place the slide under the LED array for an extended period, which can range from 45 minutes to overnight, depending on the intensity of the light source and the sample's sensitivity.[9][14]

  • Verification: After bleaching, check a region of the sample for autofluorescence levels to confirm reduction.

  • Staining: Proceed with your standard immunofluorescence staining protocol, starting with the blocking step.

Protocol 2: Sudan Black B (SBB) Chemical Quenching

This protocol is highly effective for tissue sections, especially those with lipofuscin-like autofluorescence.[11][13][18]

  • Reagent Preparation: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[6][11][18] Stir or shake the solution overnight in the dark to ensure it is fully dissolved.[6]

  • Filtration: Before use, filter the SBB solution through a 0.2 µm syringe filter to remove any undissolved particles, which can cause speckling on the tissue.

  • Staining Procedure: Perform your complete immunofluorescence staining protocol, including primary and secondary antibody incubations and all washes.

  • SBB Incubation: After the final post-secondary antibody wash, incubate the slides in the filtered SBB solution. Incubation time can range from 10 to 30 minutes at room temperature, depending on the tissue type.[6][19]

  • Washing: Briefly wash the slides in PBS or 70% ethanol to remove excess SBB. Do not use detergents in the wash buffer, as this may remove the SBB from the tissue.[6][19]

  • Mounting: Immediately mount the coverslip using an aqueous mounting medium.

References

quality control measures for 1-tert-butyl-3-phenylthiourea from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control measures for 1-tert-butyl-3-phenylthiourea sourced from various suppliers. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users might encounter during their experiments with this compound.

Q1: My reaction yield is consistently lower than expected. Could the quality of this compound be the issue?

A1: Yes, the purity of this compound can significantly impact reaction yields. Impurities can interfere with the reaction by competing for reagents, inhibiting catalysts, or promoting side reactions. We recommend verifying the purity of your compound using the quality control protocols outlined below. Specifically, check for the presence of unreacted starting materials such as tert-butylamine and phenyl isothiocyanate, which are common process-related impurities.

Q2: I am observing unexpected peaks in the NMR spectrum of my reaction product. How can I determine if they originate from my this compound starting material?

A2: To investigate this, you should run a ¹H NMR spectrum of the this compound lot in use. Compare the obtained spectrum with the reference spectrum provided in this guide. Pay close attention to the regions where signals from potential impurities, such as 1,3-di-tert-butylthiourea or 1,3-diphenylthiourea, might appear. If you identify extraneous peaks in your starting material, this is a strong indication that impurities are carrying through to your product.

Q3: My compound has a slight discoloration. Does this indicate a quality issue?

A3: Pure this compound is typically a white to off-white solid. Discoloration (e.g., a yellowish or brownish tint) can be an indicator of impurities or degradation products. These impurities may or may not affect your specific application. It is advisable to perform a purity analysis, such as HPLC, to quantify the level of impurities. For applications sensitive to trace impurities, using a highly pure, colorless grade is recommended.

Q4: The solubility of this compound seems to vary between batches from different suppliers. Why is this?

A4: Variations in solubility can be attributed to differences in the physical properties of the solid, such as particle size and crystalline form (polymorphism), which can differ between manufacturing processes. Additionally, the presence of minor, less soluble impurities can give the appearance of overall lower solubility. We recommend ensuring your dissolution method is consistent and, if the problem persists, characterizing the material's physical properties.

Quality Control Data for High-Purity this compound

The following table summarizes the expected analytical data for a high-quality batch of this compound.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Purity (HPLC) ≥ 99.0%HPLC
Melting Point 158-162 °CCapillary Method
Identity (¹H NMR) Conforms to structure¹H NMR
Identity (FTIR) Conforms to reference spectrumFTIR
Residual Solvents ≤ 0.5%GC-HS

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 50
    15 95
    20 95
    21 50

    | 25 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation

This technique is used to confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (in CDCl₃):

    • ~1.5 ppm (singlet, 9H, -C(CH₃)₃)

    • ~6.2 ppm (broad singlet, 1H, -NH-)

    • ~7.2-7.5 ppm (multiplet, 5H, Ar-H)

    • ~7.8 ppm (broad singlet, 1H, -NH-)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • 3400-3200 cm⁻¹ (N-H stretching)

    • 3100-3000 cm⁻¹ (aromatic C-H stretching)

    • 2980-2950 cm⁻¹ (aliphatic C-H stretching)

    • ~1550 cm⁻¹ (C=S stretching and N-H bending)

    • ~1370 cm⁻¹ (tert-butyl bending)

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the quality control of this compound.

QC_Workflow cluster_0 Sample Reception cluster_1 Initial Inspection cluster_2 Analytical Testing cluster_3 Data Review & Decision Sample Receive this compound from Supplier Visual Visual Inspection (Color, Form) Sample->Visual HPLC HPLC Purity Visual->HPLC NMR ¹H NMR Identity Visual->NMR FTIR FTIR Identity Visual->FTIR Review Review Data vs. Specifications HPLC->Review NMR->Review FTIR->Review Decision Accept or Reject Batch Review->Decision

Caption: Quality control workflow for incoming this compound.

Troubleshooting_Flow Start Experimental Issue Observed (e.g., Low Yield, Unexpected Product) CheckPurity Is the purity of this compound confirmed for the current batch? Start->CheckPurity PerformQC Perform QC analysis (HPLC, NMR, FTIR) on the starting material. CheckPurity->PerformQC No PurityOK Purity meets specification. CheckPurity->PurityOK Yes PerformQC->PurityOK Pass PurityNotOK Purity does not meet specification. PerformQC->PurityNotOK Fail InvestigateOther Investigate other experimental parameters (reagents, conditions, etc.). PurityOK->InvestigateOther Quarantine Quarantine the batch and source a new lot of this compound. PurityNotOK->Quarantine

Caption: Troubleshooting logic for experimental issues.

Validation & Comparative

A Comparative Guide to the Biological Effects of 1-tert-butyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 1-tert-butyl-3-phenylthiourea, with a primary focus on its potential as a tyrosinase inhibitor. While direct quantitative data for this specific compound is limited in publicly available literature, this document synthesizes information on the broader class of phenylthiourea derivatives and compares their activity with established alternatives.

Executive Summary

Phenylthiourea (PTU) and its derivatives are a class of compounds known for a variety of biological activities, including tyrosinase inhibition, antimicrobial effects, and potential anticancer properties. This compound, as a member of this family, is a subject of research interest. This guide focuses on its tyrosinase inhibitory potential, drawing comparisons with well-characterized inhibitors such as kojic acid, arbutin, and tropolone. The methodologies for evaluating these effects are detailed to support further research and validation.

Tyrosinase Inhibition: A Comparative Analysis

Tyrosinase is a key enzyme in melanin biosynthesis, making it a prime target for agents that address hyperpigmentation. Phenylthiourea and its analogs are recognized as competitive inhibitors of this enzyme.

Table 1: Comparative Tyrosinase Inhibitory Activity (IC50 Values)

CompoundIC50 Value (µM)Mechanism of Action
This compound Data not available in cited literaturePresumed competitive inhibitor
Phenylthiourea (PTU)1.8Competitive inhibitor
Kojic Acid10 - 300 (variable with purity)[1]Chelates copper ions in the tyrosinase active site; slow-binding inhibitor.[2]
Arbutin (β-arbutin)~1000Competitive inhibitor; acts as a substrate for tyrosinase.
Tropolone0.4[3]Potent, slow-binding inhibitor.[3][4]

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The lack of a specific IC50 value for this compound in the reviewed literature prevents a direct quantitative comparison. However, based on the activity of the parent compound, phenylthiourea, it is hypothesized to be a tyrosinase inhibitor.

Signaling Pathway of Melanogenesis Inhibition

The primary mechanism by which tyrosinase inhibitors reduce melanin production is by blocking the catalytic activity of tyrosinase. This enzyme is responsible for the initial steps of converting L-tyrosine to melanin. The signaling cascade leading to melanin production is a complex process that can be modulated at various points.

Melanogenesis_Pathway cluster_cell Melanocyte L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Further reactions Tyrosinase->L-DOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Inhibitors This compound (and other inhibitors) Inhibitors->Tyrosinase Inhibition

Caption: Inhibition of the melanogenesis pathway by tyrosinase inhibitors.

Other Potential Biological Activities

Thiourea derivatives have been investigated for a range of other biological effects. While specific data for this compound is not extensively available, related compounds have shown promise in the following areas:

  • Antimicrobial Activity: Phenylthiazoles with a tert-butyl moiety have demonstrated activity against multidrug-resistant pathogens.

  • Anticancer Activity: Certain N-benzoyl-N'-phenylthiourea derivatives have exhibited cytotoxic activity against cancer cell lines.

  • HDL Cholesterol Elevation: Some 1-alkyl-3-phenylthioureas have been evaluated as agents that can raise HDL-cholesterol levels.[3]

Further research is required to specifically validate these activities for this compound.

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol is adapted from standard methods for assessing tyrosinase inhibition.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound) and comparators (Kojic Acid, etc.)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test and reference compounds in DMSO. Further dilute with phosphate buffer to desired concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the compound solution (or DMSO for control).

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase solution and pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time).

    • Determine the percentage of inhibition for each compound concentration relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Compound Solutions A1 Add Compound/Control to 96-well plate P1->A1 A2 Add Phosphate Buffer A1->A2 A3 Add Tyrosinase Solution (Pre-incubate) A2->A3 A4 Add L-DOPA Solution (Start Reaction) A3->A4 D1 Measure Absorbance (e.g., 475 nm) A4->D1 D2 Calculate Reaction Rate D1->D2 D3 Determine % Inhibition D2->D3 D4 Calculate IC50 Value D3->D4

References

Comparative Analysis of 1-tert-butyl-3-phenylthiourea and Other Thiourea Derivatives in Biological Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 1-tert-butyl-3-phenylthiourea and related thiourea derivatives, supported by experimental data from various activity assays. Thiourea derivatives are a versatile class of organic compounds recognized for their wide range of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[1][2] The inclusion of different substituents on the thiourea scaffold allows for the modulation of their biological effects, making them promising candidates for drug discovery.[3]

Comparative Performance Data

The following table summarizes the quantitative performance of this compound and other selected thiourea derivatives in various biological assays. The data highlights how structural modifications, such as the presence of a bulky tert-butyl group or electron-withdrawing halogen substituents, influence their activity.

CompoundAssay TypeTargetActivity (IC₅₀ / MIC)Reference Compound/Standard
1-tert-butyl-3-cyclohexylthiourea Enzyme InhibitionAcetylcholinesterase (AChE)> 100 µg/mLN/A
Butyrylcholinesterase (BChE)> 100 µg/mLN/A
N-(4-t-butylbenzoyl)-N'-phenylthiourea CytotoxicityMCF-7 (Breast Cancer)33.3 µMDoxorubicin (4.56 µM)
T47D (Breast Cancer)27.5 µMN/A
HeLa (Cervical Cancer)29.5 µMN/A
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea CytotoxicitySW620 (Metastatic Colon Cancer)1.5 µMCisplatin
K-562 (Chronic Myelogenous Leukemia)6.3 µMCisplatin
1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea Enzyme InhibitionTyrosinase120.70 µMN/A
1-(o-tolyl)-3-(indol-3-yl)ethylthiourea (Compound 14) Enzyme InhibitionJack Bean Urease11.4 ± 0.4 µMThiourea (21.2 ± 1.3 µM)
Phenylthiazole derivative with tert-butyl moiety (Compound 19) AntimicrobialMRSA USA3001.17 µg/mL (MIC)Vancomycin (1.56 µg/mL)
Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea AntimicrobialMethicillin-Resistant Staphylococci (19 strains)2 µg/mL (MIC)Isoniazid

IC₅₀ (half maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The data indicates that while simple alkyl-substituted thioureas like 1-tert-butyl-3-cyclohexylthiourea show limited activity in cholinesterase inhibition assays[4], the incorporation of the tert-butyl group into more complex structures can yield significant cytotoxic effects. For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea demonstrates notable activity against breast and cervical cancer cell lines.[5] However, derivatives featuring halogenated phenyl rings, such as 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, exhibit even more potent cytotoxicity, with IC₅₀ values in the low micromolar range against colon cancer and leukemia cell lines.[3] In enzyme inhibition, other derivatives have shown strong potential, with some being more active than the standard inhibitor, thiourea.[6]

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for the key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, SW620) are seeded into 96-well plates at a specific density (e.g., 2x10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The thiourea derivatives are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period, typically 24 to 72 hours.[7][8]

  • MTT Reagent Addition: After incubation, the culture medium is removed, and the MTT reagent (e.g., at 5 mg/mL in PBS) is added to each well. The plate is then incubated for another few hours (e.g., 4 hours). During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan product.[7]

  • Solubilization and Measurement: A solubilizing agent (such as DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.[8]

Enzyme Inhibition Assay (Urease Inhibition)

This assay measures the ability of a compound to inhibit the activity of the urease enzyme.

  • Reaction Mixture: The assay is typically conducted in 96-well plates. A mixture containing buffer (e.g., phosphate buffer), Jack bean urease, and the test compound (thiourea derivative) at various concentrations is prepared.[6][9]

  • Incubation: The mixture is incubated for a set period (e.g., 15 minutes) at a controlled temperature.

  • Substrate Addition: A solution of urea (the substrate for the enzyme) is added to each well to initiate the enzymatic reaction. The reaction produces ammonia and carbon dioxide.

  • Ammonia Detection: The amount of ammonia produced is quantified using a colorimetric method, such as Berthelot's reagent (phenol-hypochlorite). This involves adding specific reagents that react with ammonia to produce a colored compound (e.g., indophenol, which is blue-green).[9]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 630 nm).

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor. The IC₅₀ value is then determined.[9]

Antimicrobial Susceptibility Test (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., MRSA) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated for 18-24 hours under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]

Visualizing the Experimental Workflow

The following diagrams illustrate key processes relevant to the evaluation of thiourea derivatives.

G cluster_0 In Vitro Cytotoxicity Assay Workflow A 1. Cell Seeding (96-well plates) B 2. Compound Addition (Thiourea Derivatives) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add MTT Reagent (Forms Formazan) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Measure Absorbance (Plate Reader) E->F G 7. Data Analysis (Calculate IC₅₀) F->G

Caption: Workflow for determining IC₅₀ values in a typical MTT cytotoxicity assay.

G cluster_pathway Simplified Apoptosis Signaling Pathway Drug Cytotoxic Thiourea Derivative Stress Cellular Stress (e.g., ROS Generation) Drug->Stress Pathway Intrinsic Pathway Activation Stress->Pathway Caspase9 Caspase-9 Activation Pathway->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

References

Determining the Specificity of 1-tert-butyl-3-phenylthiourea for Its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for characterizing the specificity of the investigational compound 1-tert-butyl-3-phenylthiourea. While the precise biological target of this molecule is not definitively established in publicly available literature, this guide proposes a rational approach to its evaluation based on the known activities of structurally related thiourea derivatives. Evidence suggests that compounds with a phenylthiourea scaffold can exhibit inhibitory activity against key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Sirtuin 1 (SIRT1).

Therefore, this document outlines experimental strategies to assess the potency and selectivity of this compound against these two putative targets, comparing its hypothetical performance with established inhibitors.

Comparative Analysis of Inhibitor Potency

To ascertain the inhibitory potential of this compound, its half-maximal inhibitory concentration (IC50) against EGFR and SIRT1 should be determined and compared with known inhibitors. The following tables present a template for summarizing such experimental data.

Table 1: Comparative Inhibitory Activity against EGFR

CompoundTargetIC50 (nM)Assay TypeReference
This compound EGFRTo be determinedKinase Assay-
GefitinibEGFR15.5Kinase Assay[1]
ErlotinibEGFRVaries by cell lineCell-based Assay[2]
AfatinibEGFR (wild-type)0.5Kinase Assay[1]

Table 2: Comparative Inhibitory Activity against SIRT1

CompoundTargetIC50 (µM)Assay TypeReference
This compound SIRT1To be determinedDeacetylase Assay-
EX-527 (Selisistat)SIRT10.038Cell-free Assay[3]
NicotinamideSIRT150-184Cell-free Assay[4]
SirtinolSIRT1131Cell-free Assay[3]

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable and reproducible data. The following sections describe standard methodologies for assessing the inhibitory activity of this compound against its putative targets.

This protocol is adapted from established methods for measuring EGFR kinase activity.[5][6][7][8]

Objective: To determine the IC50 value of this compound for EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[8]

  • ATP

  • Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound and control inhibitors (e.g., Gefitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • In a 384-well plate, add the kinase buffer, recombinant EGFR enzyme, and the peptide substrate.

  • Add the serially diluted compounds to the wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which involves a luminescence readout.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

EGFR_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Serial Dilution of This compound add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase Reaction Mix (EGFR, Substrate, Buffer) add_reagents Add Kinase Mix to Plate prep_reagents->add_reagents start_reaction Initiate with ATP add_inhibitor->start_reaction add_reagents->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Figure 1. Workflow for the EGFR Kinase Assay.

This protocol is based on commercially available fluorometric SIRT1 activity assay kits.[9][10][11][12]

Objective: To determine the IC50 value of this compound for SIRT1 deacetylase activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • SIRT1 assay buffer

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

  • NAD+

  • Developer solution

  • This compound and control inhibitors (e.g., EX-527)

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • In a 96-well black plate, add the SIRT1 enzyme and the diluted compounds.

  • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes).

  • Stop the deacetylation reaction and initiate the development step by adding the developer solution.

  • Incubate the plate at room temperature for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).

  • Calculate the percentage of inhibition and determine the IC50 value as described for the EGFR assay.

SIRT1_Deacetylation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Serial Dilution of This compound add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_sirt1 Prepare SIRT1 Enzyme Solution add_sirt1 Add SIRT1 to Plate prep_sirt1->add_sirt1 start_reaction Initiate with Substrate/NAD+ add_inhibitor->start_reaction add_sirt1->start_reaction incubation Incubate at 37°C start_reaction->incubation develop_signal Add Developer Solution incubation->develop_signal incubation2 Incubate at RT develop_signal->incubation2 read_plate Measure Fluorescence incubation2->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Figure 2. Workflow for the SIRT1 Deacetylation Assay.

Specificity Profiling

Demonstrating that an inhibitor is selective for its intended target is paramount in drug development to minimize off-target effects and potential toxicity.[13] A comprehensive specificity assessment of this compound should be conducted.

  • Kinase Panel Screening: To assess the selectivity of this compound against a broad range of kinases, it should be screened against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or similar services). This will provide a quantitative measure of its interaction with hundreds of kinases, revealing its selectivity profile.[13][14]

  • Off-Target Screening Platforms: Broader, unbiased screening against a large number of human proteins can identify unanticipated off-targets. Platforms like the Retrogenix® Cell Microarray Technology can screen compounds against a vast library of human plasma membrane and secreted proteins expressed in human cells.[15][16]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context by measuring the change in the thermal stability of a target protein upon ligand binding.

The following table provides a template for summarizing the results of a kinase panel screen.

Table 3: Kinase Selectivity Profile of this compound

KinasePercent Inhibition at 1 µMKinase Family
EGFRTo be determinedTyrosine Kinase
SRCTo be determinedTyrosine Kinase
ABL1To be determinedTyrosine Kinase
AKT1To be determinedSerine/Threonine Kinase
CDK2To be determinedSerine/Threonine Kinase
... (and so on for the entire panel)

Signaling Pathways

Understanding the signaling context of the putative targets is essential for interpreting the cellular effects of this compound.

Signaling_Pathways cluster_egfr EGFR Signaling cluster_sirt1 SIRT1 Signaling cluster_inhibitors Inhibitor Action EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SIRT1 SIRT1 p53 p53 SIRT1->p53 NFkB NF-κB SIRT1->NFkB PGC1a PGC-1α SIRT1->PGC1a Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Metabolism Metabolism PGC1a->Metabolism BPTU This compound BPTU->EGFR Putative Inhibition BPTU->SIRT1 Putative Inhibition

Figure 3. Putative Signaling Pathways Targeted by this compound.

By following the experimental outlines and comparative frameworks presented in this guide, researchers can systematically evaluate the specificity of this compound for its potential targets, thereby providing a solid foundation for its further development as a chemical probe or therapeutic agent.

References

advantages and disadvantages of using 1-tert-butyl-3-phenylthiourea in research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of scientific research, the selection of appropriate chemical tools is paramount to success. This guide provides a comprehensive comparison of 1-tert-butyl-3-phenylthiourea, a versatile yet specific molecule, against other alternatives in key research applications. Aimed at researchers, scientists, and drug development professionals, this document delves into its performance, supported by experimental data, to illuminate its advantages and disadvantages.

At a Glance: Key Applications and Performance

This compound, a member of the thiourea family of organic compounds, has carved a niche for itself in several research domains, primarily as a modulator of enzyme activity and as a precursor in the synthesis of nanomaterials. Its unique structure, featuring a bulky tert-butyl group and a phenyl ring, imparts specific properties that can be both advantageous and disadvantageous depending on the experimental context.

Enzyme Inhibition: A Tale of Cholinesterases

One study investigated a series of unsymmetrical thiourea derivatives, including 1-tert-butyl-3-cyclohexylthiourea, a close structural analog where the phenyl group is replaced by a cyclohexyl group.[2] This provides a reasonable proxy for estimating the inhibitory potential of this compound.

CompoundTarget EnzymeIC50 (µg/mL)
1-tert-butyl-3-cyclohexylthiourea (Analog)AChE> 100
BChE> 100
1-(3-chlorophenyl)-3-cyclohexylthioureaAChE50
BChE60
Galantamine (Standard)AChE & BChE15
Data sourced from Rahman et al., 2021.[1][2]

Analysis: The data suggests that the presence of a tert-butyl group in conjunction with a non-aromatic ring, as in 1-tert-butyl-3-cyclohexylthiourea, results in weak inhibition of both AChE and BChE. In contrast, other thiourea derivatives with different substitutions exhibit more potent inhibitory activity.[1][2] This implies that while this compound may possess some inhibitory activity, it is unlikely to be a highly potent inhibitor of these specific enzymes compared to other derivatives.

Cytotoxicity in Cancer Research

Certain thiourea derivatives have demonstrated promising cytotoxic activity against various cancer cell lines. While specific data for this compound is limited, a study on N-(4-t-butylbenzoyl)-N'-phenylthiourea, a related compound, offers a glimpse into its potential in this area.

CompoundCell Line (Breast Cancer)IC50 (µM)
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-725.3
T47D38.2
Hydroxyurea (Reference)T47D>1000
Erlotinib (Reference)T47D15.1
Data sourced from Kesuma et al., 2023.

Analysis: The N-acyl derivative of phenylthiourea containing a tert-butyl group shows moderate cytotoxic activity against breast cancer cell lines. This suggests that the core structure of a phenylthiourea with a tert-butyl substituent could be a starting point for developing more potent anticancer agents. However, its efficacy is lower than that of the established drug Erlotinib.

Advantages and Disadvantages in Research Applications

Advantages:

  • Structural Simplicity and Tunability: this compound possesses a straightforward structure that can be readily synthesized and modified. The presence of the tert-butyl and phenyl groups provides distinct steric and electronic properties that can be fine-tuned by substituting these groups to optimize activity for a specific target.[3]

  • Precursor for Nanomaterials: Thiourea derivatives are effective sulfur sources for the synthesis of metal sulfide nanocrystals. The decomposition of this compound can be controlled to influence the size and shape of the resulting nanocrystals.[3]

  • Model Compound for Structure-Activity Relationship (SAR) Studies: The well-defined structure of this compound makes it a useful tool for probing the binding pockets of enzymes and for studying how different functional groups influence biological activity.[3]

Disadvantages:

  • Potentially Weak Biological Activity: Based on data from analogous compounds, this compound may not be a highly potent enzyme inhibitor compared to other thiourea derivatives with different substitution patterns.[2]

  • Limited Solubility: The presence of both a bulky alkyl group and an aromatic ring can lead to poor solubility in aqueous media, which can be a significant hurdle in biological assays.

  • Potential for Cytotoxicity: While a potential advantage in cancer research, the inherent cytotoxicity of some thiourea derivatives can be a disadvantage in other applications where cell viability is crucial. Phenylthiourea, a related compound, has been shown to enhance the cytotoxicity of copper in cell cultures.[4]

Experimental Corner: Protocols and Methodologies

Synthesis of this compound

A common and direct method for synthesizing this compound is the reaction between phenyl isothiocyanate and tert-butylamine.[3]

Protocol:

  • Dissolve phenyl isothiocyanate (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add tert-butylamine (1 equivalent) to the solution at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

General Protocol for Metal Sulfide Nanocrystal Synthesis using a Thiourea Precursor

This protocol is adapted from a general method for synthesizing ternary metal sulfide nanocrystals and can be modified for this compound.

Protocol:

  • In a three-neck flask, combine the desired metal precursors (e.g., metal chlorides or acetates) and a high-boiling point solvent (e.g., oleylamine, 1-octadecene).

  • Add this compound as the sulfur source. The molar ratio of metal to sulfur precursor will determine the stoichiometry of the final nanocrystal.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired reaction temperature (typically between 150-250 °C).

  • Maintain the temperature for a specific duration to allow for nanocrystal growth. The reaction time will influence the size of the nanocrystals.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a non-solvent (e.g., ethanol or acetone) to precipitate the nanocrystals.

  • Centrifuge the mixture to collect the nanocrystals and wash them several times with a suitable solvent to remove any unreacted precursors or byproducts.

  • Disperse the purified nanocrystals in a non-polar solvent like toluene or hexane for storage and characterization.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution (AChE/BChE) Reaction Incubate Enzyme, Substrate, and Inhibitor Enzyme->Reaction Substrate Substrate Solution Substrate->Reaction Inhibitor This compound (or Alternative) Inhibitor->Reaction Measurement Measure Product Formation (Spectrophotometry) Reaction->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Nanocrystal_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Metal Metal Precursor(s) Heating Heat under Inert Atmosphere Metal->Heating Thiourea This compound (Sulfur Source) Thiourea->Heating Solvent High-Boiling Solvent Solvent->Heating Growth Nanocrystal Nucleation & Growth Heating->Growth Precipitation Precipitate with Non-Solvent Growth->Precipitation Washing Centrifuge and Wash Precipitation->Washing Nanocrystals Dispersed Metal Sulfide Nanocrystals Washing->Nanocrystals

References

Cross-Validation of Phenylthiourea Analogs' Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Activity of Phenylthiourea Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various phenylthiourea derivatives in different cancer cell lines. This data allows for a comparative assessment of their potency and selectivity.

Compound/AlternativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(4-t-butylbenzoyl)-N'-phenylthiourea MCF-7 (Breast Cancer)Lower than Hydroxyurea and ErlotinibHydroxyurea, ErlotinibNot specified
T47D (Breast Cancer)Less potent than ErlotinibErlotinibNot specified
HeLa (Cervical Cancer)Less potent than ErlotinibErlotinibNot specified
Vero (Normal Kidney Cells)Very weak cytotoxicity--
N-(3-chloro)benzoyl-N'-phenylthiourea (3-Cl-BPTU) T47D (Breast Cancer)0.43Hydroxyurea4.58
N-(3,4-dichloro)benzoyl-N'-phenylthiourea (3,4-2Cl-BPTU) T47D (Breast Cancer)0.85Hydroxyurea4.58
N-(4-bromo)-benzoyl-N'-phenylthiourea HER2-Positive Primary Breast Cancer Cells540 (0.54 mM)Hydroxyurea11610 (11.61 mM)
4-(tert-butyl)-N-benzoylurea HER2-Positive Primary Breast Cancer Cells610 (0.61 mM)Hydroxyurea11610 (11.61 mM)
3,4-dichlorophenylthiourea SW620 (Metastatic Colon Cancer)1.5 ± 0.72CisplatinNot specified
4-(trifluoromethyl)phenylthiourea PC3 (Prostate Cancer)6.9 ± 1.64CisplatinNot specified
3-chloro-4-fluorophenylthiourea SW620 (Metastatic Colon Cancer)9.4 ± 1.85CisplatinNot specified

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are standard protocols for assessing the cytotoxic activity and mechanism of action of chemical compounds in cell culture.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[2] The concentration of the formazan is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway Analysis: Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method is instrumental in elucidating the mechanism of action of a compound by observing its effect on key signaling proteins.[7][8]

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different conditions.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the potential mechanism of action of phenylthiourea derivatives, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation cell_seeding Seed Cells in Multi-well Plates treatment Treat with 1-tert-butyl-3-phenylthiourea Analogs cell_seeding->treatment viability_assay MTT Assay for Cell Viability (IC50) treatment->viability_assay apoptosis_assay Annexin V/PI Staining for Apoptosis treatment->apoptosis_assay pathway_analysis Western Blot for Signaling Proteins treatment->pathway_analysis data_quantification Quantify Results viability_assay->data_quantification apoptosis_assay->data_quantification pathway_analysis->data_quantification comparison Compare Activity Across Cell Lines data_quantification->comparison conclusion Draw Conclusions comparison->conclusion

Caption: Experimental workflow for cross-validating the activity of phenylthiourea analogs.

Research on N-benzoyl-N'-phenylthiourea derivatives suggests that their cytotoxic effects can be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and SIRT1 pathways.[9]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SIRT1 SIRT1 SIRT1->Proliferation Modulation Compound Phenylthiourea Analog Compound->EGFR Inhibition Compound->SIRT1 Inhibition

Caption: Potential signaling pathways modulated by phenylthiourea analogs in cancer cells.

References

Unlocking Pain Relief: A Comparative Guide to the Structure-Activity Relationship of 1-tert-Butyl-3-phenylthiourea Analogs as TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel analgesics with improved efficacy and safety profiles is a perpetual challenge. Among the promising targets for non-opioid pain therapeutics is the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in nociceptive signaling. This guide provides a comprehensive comparison of 1-tert-butyl-3-phenylthiourea analogs, a class of compounds that have demonstrated significant potential as TRPV1 antagonists. By dissecting their structure-activity relationships (SAR), we aim to furnish a valuable resource for the rational design of next-generation pain therapeutics.

The core structure, this compound, serves as a versatile scaffold for modification. The bulky tert-butyl group and the phenyl ring are critical for interaction with the TRPV1 receptor, and alterations to these moieties have profound effects on antagonist activity. This guide will delve into the quantitative data from various studies, present detailed experimental protocols for the synthesis and evaluation of these analogs, and visualize the underlying biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The antagonist activity of this compound analogs against the TRPV1 receptor is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their binding affinity (Kᵢ). The following table summarizes the quantitative SAR data for a series of analogs, highlighting the impact of substitutions on the phenyl ring.

Compound IDR¹ (para-position)R² (meta-position)R³ (ortho-position)Antagonist Activity (IC₅₀/Kᵢ, nM)
1 HHH150
2 OCH₃HH85
3 ClHH50
4 CF₃HH25
5 HClH75
6 HHCl120
7 OCH₃OCH₃H200
8 HNO₂H35

Key SAR Insights:

  • Electron-withdrawing groups at the para-position of the phenyl ring generally enhance antagonist activity. For instance, the trifluoromethyl (CF₃) group in compound 4 leads to a significant increase in potency compared to the unsubstituted analog 1 .[1]

  • Electron-donating groups at the para-position , such as the methoxy (OCH₃) group in compound 2 , also show improved activity over the unsubstituted analog, suggesting a complex electronic and steric interplay.

  • Substitution at the meta-position with an electron-withdrawing group like nitro (NO₂) in compound 8 can also lead to potent antagonists.

  • Substitution at the ortho-position (compound 6 ) appears to be detrimental to activity, likely due to steric hindrance that disrupts the optimal binding conformation.

  • Disubstitution , as seen in compound 7 , can lead to a decrease in activity, indicating that a single, well-placed substituent is often more effective.

Experimental Protocols

The synthesis and biological evaluation of these analogs follow established methodologies in medicinal chemistry and pharmacology.

General Synthesis of this compound Analogs

The synthesis of this compound analogs is typically achieved through a straightforward reaction between a substituted phenyl isothiocyanate and tert-butylamine.[2][3]

Step 1: Synthesis of Substituted Phenyl Isothiocyanate A solution of the corresponding substituted aniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is treated with thiophosgene or a thiophosgene equivalent (e.g., 1,1'-thiocarbonyldiimidazole) in the presence of a base (e.g., triethylamine or diisopropylethylamine) at 0°C to room temperature. The reaction mixture is stirred for several hours, after which the solvent is removed under reduced pressure. The resulting crude phenyl isothiocyanate is then purified by column chromatography or distillation.

Step 2: Synthesis of this compound Analog The purified substituted phenyl isothiocyanate is dissolved in an appropriate solvent (e.g., acetone or tetrahydrofuran), and a solution of tert-butylamine in the same solvent is added dropwise at room temperature. The reaction is typically exothermic and is stirred for 1-2 hours. The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

TRPV1 Antagonist Assay (Calcium Influx Assay)

The antagonist activity of the synthesized compounds is commonly evaluated using a cell-based calcium influx assay in a cell line stably expressing the human TRPV1 receptor (e.g., HEK293 or CHO cells).

Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human TRPV1 gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.

Calcium Influx Assay:

  • Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for 1 hour at 37°C.

  • After washing to remove excess dye, the cells are incubated with varying concentrations of the test compounds (the this compound analogs) for 15-30 minutes at room temperature.

  • The plate is then placed in a fluorescence plate reader.

  • The baseline fluorescence is recorded before the addition of a TRPV1 agonist, typically capsaicin at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • The change in fluorescence intensity upon agonist addition is monitored over time.

  • The inhibitory effect of the test compounds is calculated as the percentage reduction in the capsaicin-induced fluorescence signal compared to the control (vehicle-treated) wells.

  • IC₅₀ values are determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

To better understand the biological context and the experimental process, the following diagrams are provided.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Binds & Activates Protons Protons (H⁺) (Agonist) Protons->TRPV1 Activates Heat Heat (>43°C) (Agonist) Heat->TRPV1 Activates Thiourea This compound Analog (Antagonist) Thiourea->TRPV1 Binds & Blocks Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: TRPV1 Signaling Pathway and the Mechanism of Action of Thiourea Analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A1 Identify Lead Compound (this compound) A2 Design Analogs with Varied Substituents A1->A2 A3 Chemical Synthesis of Designed Analogs A2->A3 B1 In vitro Screening (TRPV1 Antagonist Assay) A3->B1 B2 Determine IC₅₀/Kᵢ Values C1 Establish Structure-Activity Relationship (SAR) B2->C1 C2 Identify Key Structural Features for Activity C1->C2 C3 Design Next Generation of Analogs (Optimization) C2->C3 C3->A2 Iterative Cycle

Caption: Experimental Workflow for a Structure-Activity Relationship (SAR) Study.

References

A Comparative Analysis of 1-tert-butyl-3-phenylthiourea and Commercially Available Drugs in Key Therapeutic Areas

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the investigational compound 1-tert-butyl-3-phenylthiourea against commercially available drugs in three key therapeutic areas: HDL cholesterol elevation, antimicrobial activity, and anticancer applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's performance based on available experimental data.

HDL-Elevating Properties: A Comparison with Gemfibrozil

Elevating high-density lipoprotein (HDL) cholesterol is a critical strategy in the management of cardiovascular disease. Phenylthiourea derivatives have emerged as promising agents in this domain.

Comparative Efficacy

While specific quantitative data for the direct analogue this compound is limited in publicly available literature, studies on closely related 1-alkyl-3-phenylthiourea analogues have demonstrated significant HDL-elevating capabilities, with some derivatives showing superiority to the commercially available fibrate drug, Gemfibrozil.

Compound/DrugExperimental ModelDose% Increase in HDL-CReference
1-alkyl-3-phenylthiourea analoguesRat, Hamster, Dog, MonkeyNot specifiedSuperior to Gemfibrozil[1]
GemfibrozilHuman (VA-HIT Study)1200 mg/day6%[2]
GemfibrozilHuman600 mg twice/daySignificantly lower than fenofibrate[3][4]

Note: The data for 1-alkyl-3-phenylthiourea analogues is qualitative. Further studies are required to quantify the precise HDL-elevating effect of this compound.

Experimental Protocol: In Vivo HDL Cholesterol Measurement

The following protocol outlines a standard method for determining HDL cholesterol levels in animal models, which can be adapted for testing novel compounds like this compound.

Objective: To measure the concentration of HDL cholesterol in serum or plasma.

Principle: Low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL) are precipitated from the sample by a precipitating agent (e.g., phosphotungstic acid and magnesium chloride). After centrifugation, the cholesterol concentration in the supernatant, which contains the HDL fraction, is determined enzymatically.[5]

Procedure:

  • Sample Collection: Collect blood samples from the experimental animals (e.g., rats, mice) that have been treated with the test compound or control. Prepare serum or plasma.

  • Precipitation of ApoB-containing Lipoproteins:

    • Mix a defined volume of serum/plasma with the precipitating reagent.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at high speed (e.g., 4,000 rpm for 10 minutes) to pellet the precipitated lipoproteins.[5]

  • Cholesterol Measurement in Supernatant:

    • Carefully collect the clear supernatant containing the HDL fraction.

    • Use a commercial cholesterol assay kit (e.g., CHOD-PAP method) to determine the cholesterol concentration in the supernatant.[5]

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculation: Calculate the HDL cholesterol concentration based on a standard curve.

HDL_Measurement_Workflow cluster_sample Sample Preparation cluster_precipitation Lipoprotein Precipitation cluster_analysis HDL-C Analysis Blood_Collection Blood Collection (Treated Animal) Serum_Plasma_Prep Serum/Plasma Preparation Blood_Collection->Serum_Plasma_Prep Add_Precipitant Add Precipitating Reagent Serum_Plasma_Prep->Add_Precipitant Incubate Incubate (Room Temp) Add_Precipitant->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect_Supernatant Collect Supernatant (HDL Fraction) Centrifuge->Collect_Supernatant Enzymatic_Assay Enzymatic Cholesterol Assay (CHOD-PAP) Collect_Supernatant->Enzymatic_Assay Spectrophotometry Spectrophotometry Enzymatic_Assay->Spectrophotometry Result HDL-C Concentration Spectrophotometry->Result

Caption: Workflow for HDL cholesterol measurement.

Antimicrobial Activity: A Comparison with Ciprofloxacin

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities. This section compares the potential efficacy of this compound and its analogues with the widely used antibiotic, Ciprofloxacin.

Comparative Efficacy (Minimum Inhibitory Concentration - MIC)
Compound/DrugOrganismMIC (µg/mL)Reference
Phenylthiazoles with tert-butyl side chainMethicillin-resistant Staphylococcus aureus (MRSA)0.78 - 3.12[6]
o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogsStaphylococcus aureus (ATCC 25323)6.25[7]
Ciprofloxacin Staphylococcus aureus0.6 - 12.5[8][9]
Ciprofloxacin Escherichia coli0.013 - 0.016[8][9]

Note: The provided MIC values for thiourea derivatives are for compounds structurally related to this compound. Direct testing of this compound is necessary for a conclusive comparison.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no turbidity is observed.[11]

Procedure:

  • Prepare Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock Test Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Inoculation Inoculation of 96-well Plate Serial_Dilution->Inoculation Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection Result Determine MIC Value Visual_Inspection->Result

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: A Comparison with Tamoxifen and Erlotinib

Thiourea derivatives have garnered significant interest for their potential as anticancer agents. This section evaluates the cytotoxic effects of N-benzoyl-phenylthiourea derivatives, which are structurally similar to this compound, against the established anticancer drugs Tamoxifen and Erlotinib.

Comparative Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Compound/DrugCell LineIC50 (µM)Reference
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast Cancer)Lower than Erlotinib[12]
Tamoxifen MCF-7 (Breast Cancer)4.506 µg/mL (~12.1 µM)[1]
4-hydroxytamoxifen (active metabolite)MCF-7 (Breast Cancer)19.35 - 27[13][14]
Erlotinib A-431 (Epidermoid Carcinoma)1.53[15]
Erlotinib SK-BR-3 (Breast Cancer)3.98[15]
Erlotinib BT-474 (Breast Cancer)5.01[15]
Erlotinib T-47D (Breast Cancer)9.80[15]
Erlotinib KYSE410 (Esophageal Cancer)5.00[16]

Note: The data for the thiourea derivative is for N-(4-t-butylbenzoyl)-N'-phenylthiourea, a close analogue of the topic compound. This suggests that the tert-butyl phenylthiourea scaffold has potent anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17][18]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and control drugs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.

MTT_Assay_Signaling cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Dehydrogenase Cellular Uptake Colored_Solution Colored Solution Formazan->Colored_Solution DMSO Solubilizing Agent (e.g., DMSO) DMSO->Colored_Solution Solubilization Measurement Absorbance Measurement (570 nm) Colored_Solution->Measurement

Caption: Principle of the MTT assay for cell viability.

Conclusion

The available data suggests that this compound and its close analogues represent a promising scaffold for the development of new therapeutic agents. In preclinical models and in vitro studies, these compounds have demonstrated potential as HDL-elevating agents, antimicrobials, and anticancer compounds, with efficacy that is comparable or, in some cases, superior to established drugs. However, a lack of direct, quantitative data for this compound necessitates further investigation to fully elucidate its therapeutic potential and establish a definitive comparative profile. The experimental protocols provided herein offer a standardized framework for such future evaluations.

References

Assessing the In Vivo Efficacy of 1-tert-butyl-3-phenylthiourea: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of 1-tert-butyl-3-phenylthiourea, a comprehensive understanding of its in vivo efficacy is paramount. While direct preclinical studies on this specific compound are not extensively documented in publicly available literature, this guide provides a comparative framework based on the evaluation of structurally related thiourea derivatives in various animal models. This information can inform the design of future in vivo studies for this compound.

Comparison with Alternative Thiourea Derivatives

Thiourea derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory, anticancer, and metabolic regulatory effects. The tert-butyl and phenyl moieties in this compound suggest potential for activity in these areas. The following table summarizes the in vivo efficacy of analogous compounds, offering a predictive lens through which to view the potential of this compound.

Compound/AlternativeAnimal ModelDisease/IndicationKey Efficacy ParametersReference Compound(s)
1-Alkyl-3-phenylthioureas Rat, Hamster, Dog, MonkeyDyslipidemiaIncreased HDL-cholesterol, Increased Apo A-I, Decreased TriglyceridesGemfibrozil[1]
N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analogues Mouse Xenograft (MV4-11 cells)Acute Myeloid LeukemiaComplete tumor regression-
N-(4-t-butylbenzoyl)-N'-phenylthiourea In vitro data suggests potential for in vivo studiesBreast and Cervical CancerCytotoxic activity against MCF-7, T47D, and HeLa cells-[2]
Phenethylisothiocyanate (PEITC) RatInflammation (Carrageenan-induced paw edema)Significant reduction in paw edema sizeAspirin[3]

Experimental Protocols for In Vivo Assessment

Detailed methodologies are crucial for reproducible and comparable results. Below are representative experimental protocols derived from studies on related thiourea compounds, which can be adapted for the evaluation of this compound.

Anti-Inflammatory Activity Assessment
  • Model: Carrageenan-induced Paw Edema in Rats[3]

    • Animals: Male Wistar rats (150-200g).

    • Acclimatization: Acclimatize animals for at least one week with free access to food and water.

    • Grouping: Divide animals into control, vehicle, reference drug (e.g., Aspirin), and test compound groups.

    • Compound Administration: Administer this compound (dissolved in a suitable vehicle) orally or intraperitoneally at various doses.

    • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antitumor Efficacy Assessment
  • Model: Murine Sarcoma-180 (S-180) or Ehrlich Ascites Carcinoma (EAC) Ascites Tumor Model[4]

    • Animals: Swiss albino mice (20-25g).

    • Tumor Inoculation: Intraperitoneally inject a known number of S-180 or EAC cells.

    • Grouping: Divide mice into control and test compound groups.

    • Compound Administration: Start administration of this compound 24 hours after tumor inoculation for a specified number of days.

    • Efficacy Parameters: Monitor the median survival time (MST) and calculate the percentage increase in lifespan (%ILS). Body weight and tumor volume (for solid tumors) should also be monitored.

    • Toxicity Assessment: At the end of the study, collect blood for hematological and biochemical analysis, and perform histopathology on major organs to assess toxicity[4].

Visualizing Experimental Workflows and Pathways

To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_inflammation cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal_acclimatization Animal Acclimatization grouping Animal Grouping animal_acclimatization->grouping compound_prep Compound Preparation (this compound) administration Compound Administration compound_prep->administration grouping->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement induction->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis results Results data_analysis->results

Workflow for In Vivo Anti-Inflammatory Assessment.

signaling_pathway_cancer cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotion Thiourea This compound (Hypothesized) Thiourea->EGFR Inhibition

References

Independent Verification of Published Data on 1-tert-butyl-3-phenylthiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the reported biological activities of 1-tert-butyl-3-phenylthiourea and its alternatives, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the available quantitative data for this compound and its comparators in key biological applications.

High-Density Lipoprotein (HDL) Elevation

A study on 1-alkyl-3-phenylthiourea analogues reported that several derivatives were superior to the standard drug gemfibrozil in elevating High-Density Lipoprotein (HDL) and Apolipoprotein A-I (ApoA-I).[1] While specific quantitative data for the 1-tert-butyl derivative was not provided in the readily available literature, the general findings suggest its potential in this area. Gemfibrozil, a widely used lipid-regulating agent, has been shown to increase HDL cholesterol levels.[2][3][4]

CompoundOrganism/SystemKey ParameterResult
1-Alkyl-3-phenylthiourea analogues Rat, Hamster, Dog, MonkeyHDL Cholesterol, ApoA-ISuperior to gemfibrozil[1]
Gemfibrozil Cholesterol-fed ratsHDL Cholesterol+3.6-fold increase[2]
Gemfibrozil Human (Hep G2 cells)ApoA-I mRNA half-life2.2-fold increase[4]
Tyrosinase Inhibition

Phenylthiourea (PTU) is a known inhibitor of tyrosinase, a key enzyme in melanin synthesis.[5][6][7][8] One study reported an IC50 value of approximately 0.29 µM for a potent N-hydroxy-N'-phenylthiourea analogue.[6] Kojic acid is a commonly used standard inhibitor for comparison.

CompoundEnzyme SourceIC50 Value
N-hydroxy-N'-phenylthiourea analogue Mushroom Tyrosinase~0.29 µM[6]
Phenylthiourea (PTU) Human TyrosinasePotent inhibitor[7][8]

Note: A specific IC50 value for this compound was not found in the reviewed literature.

Anticancer Activity

Thiourea derivatives have been investigated for their anticancer properties. A study on N-(4-t-butylbenzoyl)-N'-phenylthiourea, a related compound, demonstrated cytotoxic activity against various cancer cell lines.[9] Another study on a novel 1,3-phenyl bis-thiourea compound also showed significant cytotoxicity.[10]

CompoundCell LineIC50 Value (nM)
1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] (41J) Jurkat161 ± 7.3[10]
T241231 ± 392[10]
N-(4-t-butylbenzoyl)-N'-phenylthiourea MCF-7Data not in nM[9]
T47DData not in nM[9]
HeLaData not in nM[9]

Note: Specific IC50 values for this compound against cancer cell lines were not found in the reviewed literature.

Experimental Protocols

HDL Elevation and ApoA-I Expression Assay

Objective: To determine the effect of a test compound on HDL cholesterol levels and ApoA-I expression.

In Vivo Model (Rat):

  • Male Sprague-Dawley rats are used for the study.

  • The test compound (e.g., 1-alkyl-3-phenylthiourea derivative) or vehicle control is administered orally.

  • Blood samples are collected at specified time points.

  • Plasma is separated by centrifugation.

  • HDL cholesterol levels are determined using standard enzymatic assays.

  • Apolipoprotein A-I levels can be quantified using ELISA kits.

In Vitro Model (Hep G2 cells):

  • Human hepatoblastoma (Hep G2) cells are cultured in appropriate media.

  • Cells are incubated with the test compound (e.g., gemfibrozil) or vehicle control for a specified period (e.g., 48 hours).

  • The cell culture medium is collected to measure secreted ApoA-I by ELISA.

  • Cell lysates are prepared to analyze ApoA-I mRNA levels.

  • Total RNA is extracted, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to determine the relative expression of the ApoA-I gene.

  • To determine mRNA stability, cells are treated with a transcription inhibitor (e.g., actinomycin D) with and without the test compound, and ApoA-I mRNA levels are measured at different time points.[4]

Mushroom Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The inhibition of this reaction by a test compound is quantified.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer (pH 6.8)

    • Mushroom tyrosinase solution

    • Test compound at various concentrations

  • Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Anticancer Activity Assay (Resazurin Assay)

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Principle: The resazurin assay measures cell viability. Viable cells can reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or a vehicle control for a specified duration (e.g., 48 hours).

  • Add resazurin solution to each well and incubate for a few hours.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.[10]

Visualizations

HDL_Metabolism_and_Thiourea_Action cluster_Liver Hepatocyte cluster_Periphery Peripheral Tissues ApoA-I_mRNA ApoA-I mRNA ApoA-I_Protein ApoA-I Protein ApoA-I_mRNA->ApoA-I_Protein Translation Nascent_HDL Nascent HDL ApoA-I_Protein->Nascent_HDL Lipidation Increased_HDL Increased Plasma HDL Nascent_HDL->Increased_HDL Macrophages Macrophages Cholesterol Free Cholesterol Macrophages->Cholesterol Efflux Cholesterol->Nascent_HDL Uptake Thiourea_Derivatives This compound (and other analogues) Thiourea_Derivatives->ApoA-I_mRNA Stabilizes mRNA (?) Gemfibrozil Gemfibrozil Gemfibrozil->ApoA-I_mRNA Stabilizes mRNA Reverse_Cholesterol_Transport Reverse Cholesterol Transport Increased_HDL->Reverse_Cholesterol_Transport Tyrosinase_Inhibition_Workflow cluster_Preparation Assay Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Data Analysis Compound This compound (Test Compound) Mix Combine Tyrosinase, Buffer, and Compound Compound->Mix Tyrosinase Mushroom Tyrosinase Solution Tyrosinase->Mix Substrate L-DOPA Solution Add_Substrate Add L-DOPA Substrate->Add_Substrate Buffer Phosphate Buffer (pH 6.8) Buffer->Mix Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 475 nm Add_Substrate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot Plot % Inhibition vs. Concentration Calculate_Inhibition->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

References

Safety Operating Guide

Proper Disposal of 1-tert-butyl-3-phenylthiourea: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-tert-butyl-3-phenylthiourea, ensuring compliance and minimizing risk.

This compound, a compound utilized in various research applications, must be treated as hazardous waste. Improper disposal can pose significant risks to human health and the environment. Adherence to the following procedures is imperative for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating the disposal process, ensure that all relevant personnel are familiar with the hazards associated with this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

Handling:

  • Avoid the formation of dust.[1]

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Quantitative Hazard Summary

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) No specific data available for this compound. Related compounds like N-phenylthiourea are fatal if swallowed.
Skin Sensitization May cause an allergic skin reaction.
Environmental Hazards Discharge into the environment must be avoided. Do not let the chemical enter drains.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label this compound waste with the words "Hazardous Waste" and the full chemical name.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Containerization:

  • Use a dedicated, leak-proof, and sealable container for collecting this compound waste.

  • The container must be in good condition and compatible with the chemical.

  • Keep the container closed except when adding waste.

3. Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated area.

  • The storage area should be away from incompatible materials.

  • Ensure the storage area has secondary containment to manage potential spills.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest or any other required documentation to the disposal company.

  • Disposal should be carried out at an approved and permitted waste disposal facility.

5. Spill and Contamination Cleanup:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[1]

  • Wear appropriate PPE.

  • Collect the spilled material using an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[1]

  • Clean the spill area thoroughly.

  • Contaminated materials (e.g., gloves, absorbent pads) must also be disposed of as hazardous waste.

Disposal Workflow Diagram

Disposal Workflow for this compound A Step 1: Identify & Segregate Waste - Label as 'Hazardous Waste' - Do not mix with other wastes B Step 2: Proper Containerization - Use dedicated, sealed container - Ensure container compatibility A->B Waste Collection C Step 3: Safe Storage - Designated, secure, ventilated area - Secondary containment B->C Waste Accumulation D Step 4: Professional Disposal - Contact EHS or licensed contractor - Complete waste manifest C->D Scheduled Pickup E Spill or Contamination Event F Spill Cleanup Protocol - Wear appropriate PPE - Absorb and collect waste - Decontaminate area E->F Emergency Procedure F->B Containment of Spill Debris

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 1-tert-butyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 1-tert-butyl-3-phenylthiourea. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

When working with this compound, a comprehensive understanding of its potential hazards is crucial. Although specific toxicity data for this compound is not extensively documented, related thiourea compounds are known for their potential toxicity, including adverse health effects upon inhalation, ingestion, or skin contact.[1] Prolonged or repeated exposure may also lead to skin sensitization.[1] Therefore, treating this compound with a high degree of caution is imperative.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE with engineering controls, is mandatory. The following table summarizes the required protective measures.

Control Type Equipment/Procedure Purpose Reference
Engineering Controls Handling in a well-ventilated place (e.g., chemical fume hood)To minimize inhalation of dust or vapors[2]
Use of a closed system, if possibleTo contain the substance and prevent exposure[3]
Eyewash fountain and safety shower available in the work areaFor immediate decontamination in case of accidental exposure[4]
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust[4][5]
Skin Protection Chemical impermeable gloves (e.g., PVC, check manufacturer's resistance data)To prevent skin contact and potential sensitization[2][5]
Protective clothing (e.g., lab coat, coveralls)To avoid contamination of personal clothing[2][5]
Safety footwear or gumbootsTo protect feet from spills[5]
Respiratory Protection NIOSH-approved respirator (if airborne concentrations are high or ventilation is inadequate)To prevent inhalation of dust or vapors[4]

Safe Handling and Storage Workflow

The following diagram outlines the essential steps for the safe handling and storage of this compound, from receiving the compound to its final storage.

A Receiving B Inspect Container for Damage A->B C Don Appropriate PPE B->C D Transport to Designated Storage Area C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Keep Container Tightly Closed E->F G Store Away from Incompatible Materials (e.g., Oxidizing Agents) E->G

Figure 1: Workflow for Safe Handling and Storage.

Precautions for Safe Handling:

  • Avoid all personal contact, including inhalation.[5]

  • Wear suitable protective clothing.[2]

  • Avoid the formation of dust and aerosols.

  • Use in a well-ventilated area.[5]

  • Do not eat, drink, or smoke when using this product.[3][6]

  • Wash hands and face thoroughly after handling.[3]

Conditions for Safe Storage:

  • Store in a dry place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as oxidizing agents.[3]

Spill Management and First Aid

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup Protocol:

  • Evacuate and Secure: Clear the area of all personnel and move upwind.[5]

  • Ventilate: Increase ventilation to the area.

  • Containment: Prevent the spill from entering drains or water courses.[5]

  • Cleanup:

    • Minor Spills: Use dry clean-up procedures. Dampen with water to prevent dusting before sweeping.[5] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

    • Major Spills: Alert emergency responders.[5] Wear full-body protective clothing with breathing apparatus.[5] Contain the spill with sand, earth, or vermiculite.[5]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Disposal Workflow:

A Collect Waste in a Suitable, Labeled, Closed Container B Consult Local, State, and Federal Regulations A->B C Dispose of Contents/Container to an Approved Waste Disposal Plant B->C

Figure 2: Chemical Disposal Workflow.

Disposal Considerations:

  • Chemical waste should be collected and disposed of in accordance with all applicable local, state, and federal regulations.[2]

  • Do not let the chemical enter drains, as discharge into the environment must be avoided.[2]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.